Product packaging for Sulfaclozine(Cat. No.:CAS No. 102-65-8)

Sulfaclozine

Cat. No.: B1681779
CAS No.: 102-65-8
M. Wt: 284.72 g/mol
InChI Key: QKLPUVXBJHRFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ESB-3 was an EN to SULFACHLORPYRIDAZINE 1981-93

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN4O2S B1681779 Sulfaclozine CAS No. 102-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPUVXBJHRFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144515
Record name Sulfaclozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-65-8
Record name Sulfaclozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaclozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaclozine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACLOZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YP7Z48CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Sulfaclozine Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, caused by protozoan parasites of the genus Eimeria, represents a significant threat to the global poultry industry, with Eimeria tenella being the primary agent of severe cecal coccidiosis. Sulfaclozine, a synthetic sulfonamide, has been utilized as an anticoccidial agent to control outbreaks. This technical guide provides an in-depth analysis of the biochemical and physiological mechanisms through which this compound exerts its therapeutic effect on E. tenella. The document details the drug's role as a competitive inhibitor in the parasite's essential folate biosynthesis pathway, specifies its impact on the parasite's life cycle, presents quantitative efficacy data, and outlines the experimental protocols used to derive these findings.

Core Mechanism of Action: Inhibition of Folate Synthesis

The primary mechanism of action of this compound against Eimeria tenella is the disruption of the folic acid synthesis pathway. Unlike the host organism, which can utilize pre-formed folic acid from its diet, E. tenella is incapable of this and relies entirely on its de novo synthesis pathway for survival, making this pathway an excellent target for chemotherapeutic intervention[1].

This compound is a structural analog of para-aminobenzoic acid (PABA), an essential precursor in the folate pathway[2][3]. Due to this structural similarity, this compound acts as a competitive antagonist, binding to the active site of the enzyme dihydropteroate synthase (DHPS)[2]. This binding action competitively inhibits the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid[1][2].

The resulting blockade of folic acid synthesis deprives the parasite of essential downstream metabolites required for nucleic acid (DNA and RNA) synthesis and cell division, ultimately leading to a bacteriostatic or coccidiostatic effect[3][4][5]. This inhibition effectively halts the rapid proliferation of the parasite within the host's intestinal cells.

Folic_Acid_Pathway_Inhibition cluster_parasite Eimeria tenella Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Condensation DHFA Dihydrofolic Acid DHP->DHFA + Glutamate THF Tetrahydrofolic Acid (Coenzyme) DHFA->THF DNA Nucleic Acid Synthesis THF->DNA This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits the enzyme Dihydropteroate Synthase (DHPS).

Impact on the Eimeria tenella Life Cycle

This compound's efficacy is highly dependent on the developmental stage of the parasite. Its primary therapeutic effect is exerted during the asexual replication phase (schizogony).

Studies have demonstrated that the most susceptible stage in the E. tenella life cycle to this compound is the second-generation schizont [6][7]. The period of peak sensitivity occurs between 48 and 72 hours after the host ingests sporulated oocysts[7]. Administration of the drug during this window leads to the degeneration of these schizonts, thereby inhibiting their maturation and the subsequent release of merozoites. This action significantly reduces the parasite load and prevents the extensive cecal damage associated with this stage of infection[7].

While the drug has a pronounced effect on second-generation schizonts, it shows some limited activity against first-generation schizonts. However, it is considered ineffective against the later sexual stages of development (gametogony) and does not prevent the formation of oocysts from existing gametes[6].

Eimeria_Lifecycle_Target Simplified Eimeria tenella Life Cycle cluster_timeline Post-Infection Timeline & Drug Efficacy Ingestion Ingestion of Sporulated Oocyst Sporozoites Sporozoites invade Cecal Epithelium Ingestion->Sporozoites Trophozoites Trophozoites Sporozoites->Trophozoites Schizont1 1st Gen. Schizont (Some Effect) Trophozoites->Schizont1 ~2-3 days Merozoites1 1st Gen. Merozoites Schizont1->Merozoites1 T48 48h Schizont2 2nd Gen. Schizont (Primary Target) Merozoites1->Schizont2 ~4-5 days Merozoites2 2nd Gen. Merozoites Schizont2->Merozoites2 ~5-6 days T72 72h Gametogony Gametogony (Ineffective) Merozoites2->Gametogony Oocyst Unsporulated Oocyst (Excreted in Feces) Gametogony->Oocyst T0 0h T120 120h+ EfficacyBar EfficacyLabel Peak Efficacy Window InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis D0 Day 0-11: Raise chicks in coccidia-free environment D12 Day 12: Weigh and randomize birds into groups D0->D12 Treat Start Treatment (e.g., this compound in water) D12->Treat Infect Day 14: Oral Inoculation with E. tenella oocysts Treat->Infect Monitor Day 14-21: Monitor health and collect performance data Infect->Monitor Sacrifice Day 21: Euthanize subset of birds Monitor->Sacrifice Oocyst Fecal Oocyst Counting (McMaster Technique) Monitor->Oocyst Lesion Cecal Lesion Scoring Sacrifice->Lesion Stats Calculate FCR, Mortality, and Efficacy Index (ACI) Lesion->Stats Oocyst->Stats

References

Sulfaclozine: An In-depth Technical Guide on Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of sulfaclozine, a key sulfonamide antibiotic. The information is curated to assist researchers, scientists, and professionals in drug development in understanding and managing the physicochemical properties of this compound. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies.

Aqueous Solubility of this compound

The aqueous solubility of this compound is a critical parameter for its formulation and delivery. As an amphoteric molecule, its solubility is significantly influenced by the pH of the aqueous medium. The sodium salt of this compound exhibits considerably higher aqueous solubility compared to its free acid form.

Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound and its sodium salt in various aqueous and organic solvents.

Table 1: Solubility of this compound Sodium Salt

SolventConcentration (mg/mL)Molarity (mM)Notes
Water50[1]163.03[1]Sonication is recommended[1]
Water24.75[2]--
Phosphate-Buffered Saline (PBS), pH 7.2~1[3]--
Dimethyl Sulfoxide (DMSO)≥58.9[2]--
Dimethyl Sulfoxide (DMSO)56196.68-
Ethanol~4.85[2]-With sonication[2]
Dimethylformamide (DMF)1[3]--

Table 2: General Solubility Characteristics of Sulfonamides

FactorEffect on Solubility
pH Sulfonamides are weak organic acids and are more soluble in alkaline (higher pH) aqueous solutions. Their amphoteric nature means solubility is lowest near their isoelectric point.
Temperature Generally, the solubility of sulfonamides in aqueous solutions increases with an increase in temperature.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific aqueous medium at a controlled temperature.

Materials:

  • This compound (free acid or sodium salt)

  • Selected aqueous medium (e.g., purified water, phosphate buffer of desired pH)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification, or a UV-Vis spectrophotometer.

  • Calibrated pH meter

Procedure:

  • Preparation of Solutions: Prepare the desired aqueous medium (e.g., phosphate buffers at various pH values) and adjust the pH accurately.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of flasks containing a known volume of the aqueous medium. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with the appropriate mobile phase (for HPLC) or solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the solubility of this compound in the selected medium based on the measured concentration and the dilution factor.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for determining its shelf-life and ensuring its therapeutic efficacy. Degradation can be influenced by several factors, including pH, temperature, and light.

Hydrolytic Stability

Sulfonamides, as a class of compounds, are generally considered to be hydrolytically stable, particularly at neutral to alkaline pH. However, under acidic conditions, the rate of hydrolysis can increase.

Degradation Pathways and Products

Forced degradation studies are essential to elucidate the potential degradation pathways and identify the resulting degradation products. While comprehensive data on the hydrolytic degradation products of this compound is limited, research on its degradation through advanced oxidation processes (AOPs) has identified several by-products. In one study involving UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 systems, a total of 12 by-products of this compound were identified. These were formed through reactions involving hydroxyl and sulfate radicals, as well as conduction-band electrons.

Experimental Protocol for Stability Testing

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of this compound in an aqueous solution under defined conditions (pH, temperature).

Materials:

  • This compound solution of known concentration in the desired aqueous buffer.

  • Temperature-controlled stability chambers or ovens.

  • Calibrated pH meter.

  • HPLC system with a stability-indicating method.

  • Volumetric flasks and other standard laboratory glassware.

Procedure:

  • Preparation of Stability Samples: Prepare a stock solution of this compound in the desired aqueous buffer. Aliquot the solution into sealed, light-protected containers.

  • Storage Conditions: Place the samples in stability chambers set at various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Sample Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measurement of the solution's pH.

    • Assay of this compound: Quantification of the remaining this compound concentration using a validated, stability-indicating HPLC method. This method must be able to separate the intact drug from its degradation products.

    • Degradation Products: Identify and quantify any degradation products formed.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

    • Calculate the rate constant (k) and half-life (t½) of the degradation reaction.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of this compound's physicochemical properties.

G cluster_solubility Solubility Determination Workflow prep Prepare Aqueous Medium add_excess Add Excess this compound prep->add_excess equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify this compound Concentration separate->quantify

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_stability Stability Testing Workflow prep_samples Prepare this compound Solution storage Store under Controlled Conditions (Temperature, pH) prep_samples->storage sampling Withdraw Samples at Time Intervals storage->sampling analysis Analyze Samples (HPLC) sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Caption: General workflow for assessing the stability of this compound.

G cluster_factors Influencing Factors This compound This compound Degradation Degradation This compound->Degradation Products Degradation Products Degradation->Products pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Factors influencing the degradation of this compound in aqueous solutions.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of Sulfaclozine in Broiler Chickens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaclozine, a synthetic sulfonamide, is a widely utilized veterinary drug in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections. A thorough understanding of its pharmacokinetic profile and metabolic fate in broiler chickens is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues in edible tissues. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in broiler chickens, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound determine its concentration in the blood and tissues over time, which directly influences its therapeutic effect and withdrawal period. The primary route of administration in poultry is oral, often through medicated feed or drinking water.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in broiler chickens following intravenous (IV) and intracrop (IC) administration of a single 60 mg/kg body weight dose.

Table 1: Serum Concentrations of this compound in Broiler Chickens Following a Single 60 mg/kg Dose

Time (hours)Intravenous (IV) Administration (µg/mL)Intracrop (IC) Administration (µg/mL)
0.08399.62 ± 3.314.33 ± 0.45
0.5083.50 ± 4.227.95 ± 0.72
272.68 ± 5.0216.46 ± 2.68
658.43 ± 5.3922.88 ± 3.00
2438.66 ± 4.0416.03 ± 3.53
7213.14 ± 1.645.74 ± 0.98

Data from Sentepe and Eraslan, 2010.[1]

Table 2: Key Pharmacokinetic Parameters of this compound in Broiler Chickens

ParameterIntravenous (IV) AdministrationIntracrop (IC) Administration
Cmax (µg/mL) -22.88 ± 3.00
Tmax (h) -6
AUC (0-72h) (µg.h/mL) 3245.53924.38
Bioavailability (%) -49.93

Cmax (Maximum serum concentration) and Tmax (Time to reach Cmax) are not applicable to IV administration. AUC (Area under the concentration-time curve) indicates the total drug exposure over time. Bioavailability is the fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline the key experimental protocols for investigating this compound in broiler chickens.

Pharmacokinetic Study Protocol

This protocol describes a typical experimental design for determining the pharmacokinetic profile of this compound in broiler chickens.

1. Animal Model:

  • Species: Broiler chickens (e.g., Ross 308).

  • Age: 30-45 days old.

  • Health Status: Clinically healthy, free from diseases, and have not received any medication for at least two weeks prior to the study.

  • Housing: Housed in clean, disinfected pens with controlled temperature and lighting, and provided with ad libitum access to feed and water.

2. Drug Administration:

  • Intravenous (IV) Administration: A single dose of this compound (e.g., 60 mg/kg body weight) is administered into the wing vein.

  • Oral (Intracrop - IC) Administration: A single dose of this compound (e.g., 60 mg/kg body weight) is administered directly into the crop using a gavage needle.

3. Sample Collection:

  • Blood samples (approximately 1 mL) are collected from the wing vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples are stored at -20°C until analysis.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).

  • Detection: UV detection at a specific wavelength (e.g., 254 nm).

  • Quantification: A calibration curve is generated using standard solutions of this compound to determine the concentration in the plasma samples.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), and bioavailability.

References

Investigating the Bacteriostatic versus Bactericidal Properties of Sulfaclozine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the bacteriostatic and bactericidal properties of the sulfonamide antibiotic, sulfaclozine. While generally classified as a bacteriostatic agent, this document explores the experimental basis for this classification and the conditions under which bactericidal activity might be observed. Detailed experimental protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided, alongside a discussion of the critical MBC/MIC ratio in defining the nature of an antimicrobial agent's activity. This guide also includes diagrammatic representations of this compound's mechanism of action and the experimental workflows, designed to aid researchers in their understanding and application of these principles.

Introduction

This compound, a sulfonamide antimicrobial, is widely used in veterinary medicine to treat and control coccidiosis and various bacterial infections.[1][2] Like other sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is a crucial precursor for the synthesis of nucleic acids, and its inhibition effectively halts bacterial growth and replication. This mode of action has traditionally categorized this compound as a bacteriostatic agent, one that inhibits the growth of bacteria without directly killing them.[4] However, it has been suggested that at high concentrations, such as those achieved in urine, this compound may exert a bactericidal effect, meaning it actively kills bacteria.[4]

This guide delves into the experimental framework required to substantiate these claims, providing researchers with the necessary protocols and conceptual understanding to investigate the bacteriostatic versus bactericidal nature of this compound and other antimicrobial agents.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's antibacterial activity stems from its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS). By competitively binding to the active site of DHPS, this compound blocks the conversion of PABA to dihydropteroate, a critical step in the synthesis of folic acid. Bacteria are unable to uptake folic acid from their environment and are therefore dependent on this synthesis pathway for survival. The disruption of folic acid production ultimately inhibits the synthesis of DNA, RNA, and certain amino acids, leading to the cessation of bacterial growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->NucleicAcids DHPS->Dihydropteroate Biosynthesis This compound This compound This compound->DHPS Competitive Inhibition

This compound's inhibition of the folic acid synthesis pathway.

Quantitative Analysis of Antibacterial Activity

To quantitatively assess the activity of this compound and distinguish between bacteriostatic and bactericidal effects, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Data Presentation
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference
Pasteurella multocida102 - 32Not Reported(Veen and Goren, 1989)[3]
Bordetella bronchiseptica100.5 - 8Not Reported(Veen and Goren, 1989)[3]
Haemophilus pleuropneumoniae208 - 64Not Reported(Veen and Goren, 1989)[3]
Escherichia coli-Data not available--
Staphylococcus aureus-Data not available--
Salmonella spp.-Data not available--

Note: MIC₅₀ is the minimum concentration of the drug that inhibits the growth of 50% of the tested isolates.

Experimental Protocols

The following sections provide detailed methodologies for determining the MIC and MBC of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

4.1.1. Materials

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidity reader (optional)

4.1.2. Procedure

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

cluster_0 Preparation cluster_1 MIC Assay A Prepare this compound Stock C Serial Dilution of this compound in 96-well plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacteria B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC assay and establishes the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

4.2.1. Materials

  • MIC plate from the completed assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

  • Colony counter

4.2.2. Procedure

  • Subculturing:

    • From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations showing no visible growth.

    • Also, select the growth control well.

    • Aliquot 10-100 µL from each selected well and plate it onto a separate, appropriately labeled MHA plate.

    • Spread the aliquot evenly across the surface of the agar.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% (or 3-log₁₀) reduction in the number of CFUs compared to the initial inoculum count from the growth control plate.

Differentiating Bacteriostatic from Bactericidal Activity

The distinction between bacteriostatic and bactericidal activity is not absolute and can be concentration-dependent. The MBC/MIC ratio is a key metric used to classify the primary effect of an antimicrobial agent.

  • Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).

Start Determine MIC and MBC Ratio Calculate MBC/MIC Ratio Start->Ratio Decision MBC/MIC ≤ 4? Ratio->Decision Bactericidal Bactericidal Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Decision->Bacteriostatic No

Classification of antibacterial activity based on MBC/MIC ratio.

Conclusion

This compound's primary mode of action, the inhibition of folic acid synthesis, logically points towards a bacteriostatic effect. However, the potential for bactericidal activity, particularly at higher concentrations, necessitates empirical investigation. The detailed protocols for MIC and MBC determination provided in this guide offer a robust framework for researchers to quantitatively assess the antibacterial properties of this compound. The determination of the MBC/MIC ratio is crucial for definitively classifying its activity as either bacteriostatic or bactericidal against specific pathogens. The lack of comprehensive public data on this compound's MBC values presents an opportunity for further research to fully elucidate its antimicrobial profile and optimize its clinical application.

References

The Critical Role of Sulfaclozine in Disrupting Protozoan Folic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaclozine, a sulfonamide antimicrobial agent, plays a pivotal role in veterinary medicine, primarily in the management of protozoal infections such as coccidiosis in poultry. Its efficacy is rooted in the targeted inhibition of a crucial metabolic pathway in these organisms: the de novo synthesis of folic acid. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, details relevant experimental protocols for its study, and presents available quantitative data to inform further research and drug development. By acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), this compound effectively blocks the production of essential precursors for DNA and RNA synthesis, thereby arresting the growth and proliferation of susceptible protozoa.

Introduction: The Folic Acid Pathway as a Therapeutic Target

Protozoa, like many bacteria, are incapable of utilizing exogenous folic acid and therefore rely on its de novo synthesis. This metabolic dependency presents an attractive target for antimicrobial chemotherapy, as the host organism typically obtains folic acid from its diet. The folic acid synthesis pathway is thus a critical vulnerability in these pathogens. Sulfonamides, a class of synthetic antimicrobial compounds, were among the first drugs developed to exploit this pathway. This compound, also known as sulfachloropyrazine, is a prominent member of this class, widely used for its anticoccidial and antibacterial properties.[1] Its mechanism of action is centered on the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthetic route.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mode of action of this compound is its structural analogy to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[2] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3] This reaction is a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, pyrimidines, and certain amino acids.

Due to its structural similarity to PABA, this compound competes for the active site of DHPS.[2] When this compound binds to the enzyme, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a depletion of the essential building blocks for DNA and RNA synthesis, resulting in a bacteriostatic or protozoostatic effect, where the growth and replication of the organism are inhibited.[2]

cluster_folic_acid_pathway Folic Acid Synthesis Pathway in Protozoa Pteridine_precursor Pteridine Precursor DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursor->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydropteroate->Dihydrofolate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydrofolate_Synthetase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Purines, Pyrimidines, Amino Acids (DNA, RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens
ParameterIntravenous (IV) Administration (60 mg/kg)Oral (Intracrop) Administration (60 mg/kg)
Cmax (µg/mL) 99.6222.88
Tmax (h) 0.0836.00
AUC (µg.h/mL) 2240.351118.54
t1/2 (h) 18.2328.54
Data sourced from pharmacokinetic studies in broiler chickens.
Table 2: Comparative Inhibitory Constants (Ki) of Sulfonamides Against Protozoan Dihydropteroate Synthase (DHPS)
SulfonamideProtozoan SpeciesDHPS AlleleKi (µM)
SulfadoxinePlasmodium falciparumSensitive0.14
SulfadoxinePlasmodium falciparumResistant112
SulfathiazolePlasmodium falciparum-Varies with DHPS allele
SulfamethoxazolePlasmodium falciparum-Varies with DHPS allele
Note: These values are for other sulfonamides and are provided for context due to the lack of specific Ki values for this compound against protozoan DHPS in the reviewed literature. Data indicates that resistance can significantly alter the inhibitory constant.
Table 3: Summary of In Vivo Efficacy of this compound Against Protozoa
Protozoan SpeciesHostStudy TypeKey Findings
Eimeria spp.Broiler ChickensIn vivoSignificant reduction in oocyst counts in litter after treatment.[4][5]
Eimeria tenellaBroiler ChickensIn vivoComplete inhibition of oocyst shedding one week after treatment.[6]
Toxoplasma gondiiMiceIn vivo40% survival rate in treated mice compared to untreated controls.[7]
Note: These studies demonstrate the in vivo effectiveness of this compound but do not provide quantitative IC50 values.

Experimental Protocols

The following protocols describe common methods for assessing the activity of dihydropteroate synthase and the inhibitory effects of compounds like this compound.

Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric Method)

This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Principle: DHPS synthesizes dihydropteroate from PABA and DHPPP. In the presence of excess DHFR and its cofactor NADPH, dihydropteroate is immediately reduced to dihydrofolate, and subsequently to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine DHPS activity.

Materials:

  • Purified or partially purified DHPS enzyme from the target protozoan.

  • PABA solution.

  • DHPPP solution.

  • Purified DHFR.

  • NADPH solution.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Spectrophotometer capable of reading at 340 nm.

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.

  • Add the DHPS enzyme to the reaction mixture.

  • To determine the effect of an inhibitor, add this compound at various concentrations to the reaction mixture and pre-incubate with the enzyme.

  • Initiate the reaction by adding the substrates, PABA and DHPPP.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the DHPS activity.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

cluster_workflow Spectrophotometric DHPS Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, DHFR, NADPH) Add_DHPS Add DHPS Enzyme Prepare_Mixture->Add_DHPS Add_Inhibitor Add this compound (optional) Add_DHPS->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add PABA and DHPPP) Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rate and % Inhibition Measure_Absorbance->Analyze_Data

Caption: Workflow for the spectrophotometric dihydropteroate synthase (DHPS) assay.

In Vitro Anticoccidial Susceptibility Testing

This protocol is used to assess the direct effect of this compound on the viability and development of Eimeria species in cell culture.

Principle: Eimeria sporozoites are used to infect a monolayer of host cells in vitro. The ability of the parasites to invade and develop into subsequent stages (e.g., trophozoites, schizonts) in the presence of varying concentrations of this compound is quantified.

Materials:

  • Viable, excysted Eimeria sporozoites.

  • Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells).

  • Cell culture medium and supplements.

  • Multi-well cell culture plates.

  • This compound stock solution.

  • Microscope for visualization.

  • Method for quantification (e.g., qPCR to measure parasite DNA, or microscopic counting of infected cells).

Procedure:

  • Seed host cells into multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the growth medium from the cell monolayers and add the medium containing the different concentrations of this compound.

  • Infect the cell monolayers with a known number of Eimeria sporozoites.

  • Incubate the plates under appropriate conditions (e.g., 41°C, 5% CO2) for a set period to allow for parasite invasion and development.

  • After incubation, wash the cells to remove non-invaded sporozoites.

  • Quantify the level of infection in each well. This can be done by:

    • Fixing and staining the cells and microscopically counting the number of intracellular parasites or infected cells.

    • Extracting DNA from the cells and using quantitative PCR (qPCR) with parasite-specific primers to quantify parasite load.

  • Determine the concentration of this compound that inhibits parasite development by 50% (IC50).

cluster_workflow In Vitro Anticoccidial Assay Workflow Seed_Cells Seed Host Cells in Plates Prepare_Drug Prepare this compound Dilutions Seed_Cells->Prepare_Drug Treat_Cells Treat Cells with this compound Prepare_Drug->Treat_Cells Infect_Cells Infect Cells with Eimeria Sporozoites Treat_Cells->Infect_Cells Incubate Incubate Infect_Cells->Incubate Wash_Cells Wash to Remove Non-invaded Parasites Incubate->Wash_Cells Quantify_Infection Quantify Infection (Microscopy or qPCR) Wash_Cells->Quantify_Infection Determine_IC50 Determine IC50 Quantify_Infection->Determine_IC50

Caption: Workflow for the in vitro anticoccidial susceptibility assay.

Drug Development and Resistance

The widespread use of sulfonamides, including this compound, has led to the emergence of drug-resistant strains of protozoa. Resistance is often associated with point mutations in the folP gene, which encodes for DHPS. These mutations can alter the active site of the enzyme, reducing its affinity for sulfonamides while maintaining its ability to bind PABA. For example, in Plasmodium falciparum, mutations in the DHPS gene can increase the Ki for sulfadoxine by several orders of magnitude.[8]

The development of novel antifolate agents requires strategies to overcome these resistance mechanisms. This may involve the design of inhibitors that bind to different sites on the enzyme or that have a higher affinity for the mutated active sites. The experimental protocols outlined in this guide are crucial for the screening and characterization of new compounds with potential as next-generation antiprotozoal drugs.

Conclusion

This compound remains an important tool in the control of protozoal diseases, particularly coccidiosis. Its efficacy stems from a well-understood mechanism of action: the competitive inhibition of dihydropteroate synthase, leading to the disruption of folic acid synthesis. While there is a need for more publicly available quantitative data on its direct inhibitory effects on a wider range of protozoan targets, the principles of its action and the methods for its study are well-established. Future drug development efforts must consider the challenges of drug resistance and utilize robust in vitro and in vivo models to identify and validate new therapeutic agents that target the essential folic acid pathway in protozoa.

References

The Advent of a Potent Coccidiostat: A Technical Deep Dive into the Initial Discovery and Development of Sulfaclozine for Veterinary Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery, development, and core scientific principles of sulfaclozine (sulfachloropyrazine), a pivotal sulfonamide in veterinary medicine. Primarily utilized for the control and treatment of coccidiosis in poultry and other livestock, this compound's journey from a laboratory curiosity to a widely used therapeutic agent is a testament to the systematic advancements in antimicrobial drug development. This document details its mechanism of action, early synthesis methodologies, and foundational efficacy studies, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrammatic representations.

Introduction: The Need for Effective Coccidiostats

The mid-20th century saw a rapid intensification of the poultry industry, which brought with it a heightened challenge in managing infectious diseases. Among the most economically damaging was coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. The search for effective and safe therapeutic agents to combat this menace led researchers to explore the potential of the sulfonamide class of drugs, which had already demonstrated significant antibacterial properties.

The Discovery and Early Development of this compound

While the precise moment of its first synthesis is not extensively documented in readily available literature, patent records strongly indicate that the foundational work on sulfachloropyrazine, the chemical entity that would come to be known as this compound, was conducted by researchers at American Cyanamid Company . A key patent from this era, U.S. Patent 2,475,673, filed in the 1940s, describes methods for the preparation of aminobenzenesulfonamidohalopyrazines, the chemical class to which this compound belongs. This places the initial discovery of this compound within the broader wave of sulfonamide research that occurred during and after World War II.

Later, the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis and subsequently Elanco Animal Health) was instrumental in the commercial development and popularization of this compound for veterinary use under the well-known trade name Esb3 .

Mechanism of Action: A Competitive Antagonist

This compound, like other sulfonamides, exerts its antimicrobial and anticoccidial effects by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) .[1] This enzyme is crucial for the synthesis of folic acid in many bacteria and protozoa.[1]

Signaling Pathway of Folic Acid Synthesis Inhibition

The following diagram illustrates the mechanism by which this compound disrupts the folic acid synthesis pathway in susceptible organisms.

Folic Acid Synthesis Inhibition by this compound Mechanism of Action: Folic Acid Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS This compound This compound This compound->Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acid Synthesis Folic_Acid->Nucleic_Acids This compound Synthesis Workflow Generalized Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_purification Purification and Salt Formation 2_6_dichloropyrazine 2,6-Dichloropyrazine Condensation Condensation Reaction (in organic solvent with an acid-binding agent) 2_6_dichloropyrazine->Condensation Sulfanilamide Sulfanilamide Sulfanilamide->Condensation Extraction Extraction & Acidification Condensation->Extraction Crude this compound Crystallization Crystallization Extraction->Crystallization Salification Salification with Sodium Hydroxide Crystallization->Salification Purified this compound Final_Product Final Product: This compound Sodium Salification->Final_Product This compound Sodium

References

degradation pathways of sulfaclozine in the environment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Degradation Pathways of Sulfaclozine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sulfachloropyrazine, is a sulfonamide antibiotic extensively used in veterinary medicine, particularly in poultry, for the treatment and prevention of coccidiosis and other bacterial infections.[1] Due to its widespread use and incomplete metabolism in animals, this compound is frequently introduced into the environment through the application of manure as fertilizer.[2] The presence of this compound and its transformation products in soil and water systems raises concerns about the development of antibiotic resistance and potential ecotoxicological effects.[3] Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, persistence, and potential risks. This guide provides a comprehensive overview of the primary degradation mechanisms, transformation products, and the key environmental factors influencing the breakdown of this compound.

Primary Degradation Pathways

The environmental degradation of this compound is a complex process governed by several mechanisms, including photodegradation, biodegradation, and chemical hydrolysis. The efficiency of these pathways is highly dependent on environmental conditions.

Photodegradation

Photodegradation, or photolysis, is a significant pathway for the breakdown of sulfonamides in aquatic environments exposed to sunlight.[4] This process can occur through two primary mechanisms:

  • Direct Photolysis: Where the this compound molecule directly absorbs photons, leading to its decomposition.[4]

  • Indirect Photolysis: This is often the more dominant pathway in natural waters and is mediated by photosensitizing agents, such as dissolved organic matter (DOM) or humic substances.[4][5] These substances absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack and degrade the this compound molecule.[4][6]

Advanced Oxidation Processes (AOPs) provide further insight into the radical-driven degradation of this compound. Studies using systems like UV/TiO₂, UV/K₂S₂O₈, and UV/TiO₂/K₂S₂O₈ have shown that both hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) are effective in degrading this compound.[1][6]

Several environmental factors influence the rate of photodegradation:

  • pH: The pH of the water can affect the chemical species of this compound present and the efficiency of photolytic processes.[7]

  • Water Constituents: Ions such as bicarbonate (HCO₃⁻) and phosphate (HPO₄²⁻) have been shown to enhance the degradation of this compound in certain AOP systems by generating additional reactive species like carbonate radicals (CO₃•⁻).[5][6] Conversely, humic substances can sometimes inhibit degradation by acting as a screen for UV light.[5][6] Nitrate ions can also enhance photodegradation.[7]

Biodegradation

Microbial activity is a critical factor in the degradation of sulfonamides in soil and sludge.[2][3] The rate and extent of biodegradation are influenced by a variety of factors including the microbial community present, temperature, pH, and the availability of organic matter.[2][3]

  • Microbial Communities: Several bacterial genera have been identified as capable of degrading sulfonamides, including Pseudomonas, Acinetobacter, and Geobacillus.[8][9][10] Some microorganisms can utilize sulfonamides as a carbon source.[11]

  • Environmental Conditions: Optimal conditions for biodegradation vary. For instance, the Pseudomonas stutzeri strain DLY-21 showed efficient degradation of sulfachloropyridazine (a related sulfonamide) at temperatures between 30-40°C and a pH of 5-6.[8] The presence of organic matter, such as in manure or biosolids, can sometimes inhibit degradation by increasing sorption and reducing the bioavailability of the antibiotic to microorganisms.[2][12]

  • Aerobic vs. Anaerobic Conditions: Biodegradation is generally more rapid under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions.[13] For the related compound sulfadiazine, half-lives in aerobic soils were significantly shorter (12-18 days) than in anoxic soils (57-237 days).[14]

Chemical Degradation (Hydrolysis)

Hydrolysis is the cleavage of a chemical bond by the addition of water. The sulfonamide bond in this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[15][16] However, compared to other functional groups like esters, the amide bond in sulfonamides is generally more resistant to hydrolysis.[15] The rate of hydrolysis is highly dependent on pH and temperature.[17][18] For some sulfonamides, hydrolysis is a very slow process under typical environmental pH conditions.[14]

Degradation Pathways and Transformation Products

The degradation of this compound proceeds through several reaction pathways, leading to the formation of various transformation products (TPs). The primary points of attack on the this compound molecule include:

  • Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation pathway, leading to the formation of 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide and other related compounds.

  • Modification of the Aniline Moiety: The amino group on the benzene ring can be oxidized or transformed.

  • Alterations to the Pyrazine Ring: The chloropyrazine ring can undergo hydroxylation or other modifications.

Studies on similar sulfonamides, like sulfamethoxazole, have identified pathways including the oxidation of methyl, hydroxyl, and amino groups, desulfonation, and cleavage of the benzene ring.[19] For this compound, at least 12 by-products have been identified in studies using AOPs, indicating a complex network of degradation reactions.[1]

Sulfaclozine_Degradation_Pathways cluster_main Environmental Degradation of this compound cluster_pathways Degradation Mechanisms cluster_products Resulting Products This compound This compound Photodegradation Photodegradation (Direct & Indirect) This compound->Photodegradation Biodegradation Biodegradation (Aerobic & Anaerobic) This compound->Biodegradation Hydrolysis Chemical Hydrolysis (pH dependent) This compound->Hydrolysis TPs Transformation Products (e.g., Cleavage of S-N bond) Photodegradation->TPs Biodegradation->TPs Hydrolysis->TPs Mineralization Mineralization (CO₂, H₂O, etc.) TPs->Mineralization

Caption: Overview of this compound Degradation Pathways.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often quantified by its half-life (t₁/₂), which is the time required for its concentration to decrease by half. This value varies significantly depending on the environmental matrix and conditions.

Degradation ProcessMatrixConditionsHalf-life (t₁/₂) / Degradation RateReference
BiodegradationSoil (Aerobic)Varies with soil type12 - 18 days (for Sulfadiazine)[14]
BiodegradationSoil (Anaerobic)Varies with soil type57 - 237 days (for Sulfadiazine)[14]
BiodegradationSludgeWith Pseudomonas stutzeri DLY-21>95% degradation in 48h at 30-40°C[8]
PhotodegradationWater (UV light)pH 6.989.76 min (for Sulfadiazine)[7]
PhotodegradationRiver WaterSimulated sunlightt₁/₂ = 1.33 h (for Sulfadiazine)[4]
AOPs (UV/TiO₂/K₂S₂O₈)Ultrapure WaterpH 7Highest degradation rate among tested AOPs[6]

Table 1: Degradation Rates of this compound and Related Sulfonamides under Various Environmental Conditions.

Environmental FactorEffect on Degradation RateMechanismReference
pH Higher pH can increase photodegradationAffects the chemical form of the molecule[4][7]
Humic Substances Can enhance indirect photolysis but may inhibit by light screeningActs as photosensitizer or light absorber[4][5][6]
Bicarbonate (HCO₃⁻) Enhances degradation in some AOPsFormation of reactive carbonate radicals[5]
Nitrate (NO₃⁻) Enhances photodegradationGeneration of hydroxyl radicals[7]
Temperature Higher temperatures generally increase biodegradationAffects microbial activity and reaction kinetics[8][10]
Oxygen Aerobic conditions favor faster biodegradationDifferent microbial metabolic pathways[13]

Table 2: Influence of Key Environmental Factors on this compound Degradation.

Experimental Protocols

Standardized protocols are essential for studying the environmental degradation of pharmaceuticals. The following sections outline methodologies for key experiments based on established practices.[16][20]

Forced Degradation Studies

Forced degradation or stress testing is performed to identify likely degradation products and establish degradation pathways.[20][21]

  • Acid and Base Hydrolysis:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).[20]

    • For acid hydrolysis, mix the stock solution with HCl (0.1 M to 1 M).[16][17]

    • For base hydrolysis, mix the stock solution with NaOH (0.1 M to 1 M).[16][17]

    • Reflux the solutions at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours).[16]

    • Neutralize the samples before analysis.

    • Analyze samples at time intervals using a stability-indicating HPLC method.[16]

  • Oxidative Degradation:

    • Mix the this compound stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂).[16][17]

    • Keep the mixture at room temperature for a specified time (e.g., 24 hours).[16]

    • Analyze samples using HPLC.

  • Photolytic Degradation:

    • Expose the this compound solution in quartz cuvettes to a UV light source (e.g., 365 nm) or a solar simulator.[7]

    • Run a parallel experiment in the dark as a control.

    • Analyze samples at various time points to determine the rate of degradation.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 80°C) start->acid base Base Hydrolysis (NaOH, 80°C) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation photolysis Photolysis (UV/Sunlight) start->photolysis sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling photolysis->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis results Identify Degradation Products & Determine Degradation Pathways analysis->results

Caption: Workflow for Forced Degradation Studies.

Biodegradation in Soil

This protocol assesses the microbial degradation of this compound in an environmental matrix.

  • Soil Collection and Characterization: Collect soil from a relevant location. Characterize its properties (pH, organic matter content, texture).

  • Spiking: Spike the soil with a known concentration of this compound (e.g., 10 mg/kg).[14]

  • Incubation: Incubate the soil samples under controlled conditions (e.g., 25°C, specific moisture content) in the dark.

  • Sterile Control: Prepare a parallel set of samples with sterilized soil (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.[22]

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

  • Extraction: Extract this compound and its TPs from the soil using an appropriate solvent (e.g., acetonitrile/water mixture). Solid-phase extraction (SPE) may be used for cleanup.[23]

  • Analysis: Quantify the parent compound and identify TPs using LC-MS/MS.[23]

Biodegradation_Workflow cluster_workflow Soil Biodegradation Experimental Workflow cluster_samples Sample Preparation prep Collect and Characterize Soil non_sterile Spike Non-Sterile Soil (Test Sample) prep->non_sterile sterile Spike Sterilized Soil (Abiotic Control) prep->sterile incubation Incubate Samples (Controlled Temp & Moisture) non_sterile->incubation sterile->incubation sampling Collect Subsamples Over Time incubation->sampling extraction Solvent Extraction & SPE Cleanup sampling->extraction analysis LC-MS/MS Analysis extraction->analysis results Calculate Half-life (t₁/₂) & Identify TPs analysis->results

Caption: Workflow for Soil Biodegradation Experiments.

Conclusion

The environmental degradation of this compound is a multifaceted process driven by photodegradation, biodegradation, and to a lesser extent, chemical hydrolysis. Photodegradation is a key pathway in surface waters, heavily influenced by pH and the presence of dissolved organic matter. In soil and sludge, biodegradation by microbial communities is the primary mechanism of removal, with efficiency dependent on factors like temperature, pH, and oxygen availability. Both processes lead to a variety of transformation products through reactions such as the cleavage of the sulfonamide bond. The persistence of this compound, as indicated by its variable half-life, underscores the importance of considering local environmental conditions when assessing its fate and potential risks. Further research is needed to fully elucidate the structures and potential toxicity of all transformation products to better understand the overall environmental impact of this compound use.

References

The Unexplored Toxicogenomic Landscape of Sulfaclozine in Avian Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaclozine, a sulfonamide antibiotic, is widely utilized in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections.[1][2] While its therapeutic efficacy is well-established, a comprehensive understanding of its molecular effects on avian cells at the genomic level is conspicuously absent from publicly available scientific literature. This technical guide addresses this knowledge gap by providing a detailed framework for investigating the toxicogenomic effects of this compound on avian cell lines. In the absence of specific published data, this document serves as a comprehensive roadmap for researchers, outlining potential experimental designs, methodologies, and data interpretation strategies. The guide details hypothetical experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows to facilitate future research in this critical area of veterinary toxicology and drug development.

Introduction to this compound and the Imperative of Toxicogenomics

This compound is a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the synthesis of dihydrofolic acid, a crucial step in the folic acid synthesis pathway of bacteria and coccidia.[3] While this mechanism targets pathogens, the potential for off-target effects on host cells, particularly at the transcriptomic level, remains largely unexplored. Toxicogenomics, the study of how genomes respond to exposures to toxic substances, offers a powerful lens through which to investigate the subtle and overt molecular changes induced by this compound in avian cells.[4] By examining genome-wide gene expression changes, researchers can elucidate mechanisms of toxicity, identify sensitive biomarkers of exposure, and contribute to a more comprehensive risk assessment of this widely used veterinary drug.

Potential Avian Cell Lines for Toxicogenomic Studies

The choice of an appropriate in vitro model is critical for the relevance and reproducibility of toxicogenomic studies. Several avian cell lines could serve as suitable platforms for investigating the effects of this compound. A list of potential cell lines is provided in Table 1.

Cell LineOriginCell TypeKey Characteristics
LSCC-H32 Japanese quail (originally thought to be chicken)FibroblastSpontaneously immortalized, well-characterized.[5]
CLEC213 Chicken (White Leghorn)Lung EpithelialExhibits characteristics of type II pneumocytes, mounts an innate immune response.[6]
Chicken Embryo Fibroblasts (CEFs) Chicken EmbryoFibroblastPrimary cells, widely used in virology and toxicology, finite lifespan.
QOR2/2E11 Quail Embryo-Immortalized, adapted to serum-free suspension culture, used in vaccine production.[7]

Table 1. Potential Avian Cell Lines for this compound Toxicogenomic Studies. This table provides a selection of avian cell lines that could be utilized for in vitro studies of this compound. The choice of cell line will depend on the specific research question, with epithelial lines like CLEC213 being more relevant for studying responses in tissues like the lung, and fibroblast lines being useful for general cytotoxicity and transcriptomic analyses.

Detailed Methodologies: A Hypothetical Experimental Protocol

The following section outlines a detailed, albeit hypothetical, experimental protocol for assessing the toxicogenomic effects of this compound on an avian cell line, such as the chicken lung epithelial cell line, CLEC213.

Cell Culture and Maintenance

CLEC213 cells would be cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Dose-Response Analysis for IC50 Determination

To determine the appropriate concentrations of this compound for the transcriptomic study, a dose-response analysis would be performed. Cells would be seeded in 96-well plates and exposed to a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Cell viability would be assessed using a standard method such as the MTT assay. The half-maximal inhibitory concentration (IC50) would be calculated for each time point. For the toxicogenomic analysis, sublethal concentrations (e.g., IC10 and IC25) would be selected to investigate the transcriptomic changes without inducing widespread cell death.

This compound Exposure for Toxicogenomic Analysis

CLEC213 cells would be seeded in 6-well plates and allowed to adhere overnight. The cells would then be treated with this compound at the predetermined sublethal concentrations (e.g., IC10 and IC25) and a vehicle control (e.g., DMSO) for a selected time point (e.g., 24 hours). A minimum of three biological replicates for each treatment group would be essential for robust statistical analysis.

RNA Extraction and Quality Control

Following exposure, total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications.

Library Preparation and Next-Generation Sequencing (NGS)

RNA-sequencing (RNA-Seq) libraries would be prepared from the extracted RNA using a standard protocol, such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries would then be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of RNA-Seq Data

The raw sequencing reads would undergo quality control using tools like FastQC. The reads would then be mapped to the chicken reference genome (e.g., Gallus gallus GRCg6a) using a splice-aware aligner such as HISAT2 or STAR. Gene expression levels would be quantified using tools like HTSeq or featureCounts. Differential gene expression analysis between the this compound-treated and control groups would be performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significantly differentially expressed.

Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, functional enrichment analysis would be performed using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). This analysis would identify over-represented biological processes, molecular functions, cellular components, and signaling pathways among the differentially expressed genes.

Data Presentation: Structuring the Quantitative Data

The quantitative data generated from the proposed toxicogenomic study would be summarized in clearly structured tables for easy comparison and interpretation.

Gene IDGene SymbolLog2 Fold Change (IC10 vs. Control)p-valueFDRPutative Function
ENSGALG...CYP1A13.51.2e-85.6e-7Cytochrome P450 Family 1 Subfamily A Member 1
ENSGALG...HMOX12.83.4e-79.1e-6Heme Oxygenase 1
ENSGALG...GSTA32.15.6e-68.2e-5Glutathione S-Transferase Alpha 3
ENSGALG...DDIT3-2.57.8e-71.5e-5DNA Damage Inducible Transcript 3
ENSGALG...BCL2L1-1.99.1e-61.2e-4BCL2 Like 1

Table 2. Hypothetical Differentially Expressed Genes in Avian Cells Exposed to this compound. This table illustrates how differentially expressed genes could be presented, including gene identifiers, fold changes, statistical significance, and putative functions.

GO TermDescriptionNumber of Genesp-valueFDR
GO:0006979Response to oxidative stress451.5e-103.2e-8
GO:0006954Inflammatory response322.8e-84.5e-6
GO:0042770Apoptotic process254.1e-75.9e-5
GO:0006412Translation586.3e-128.8e-10

Table 3. Hypothetical Gene Ontology (GO) Enrichment Analysis Results. This table shows a potential format for presenting the results of a GO enrichment analysis, highlighting the biological processes that may be affected by this compound.

KEGG PathwayDescriptionNumber of Genesp-valueFDR
gga04151PI3K-Akt signaling pathway283.2e-65.1e-4
gga04210Apoptosis225.9e-57.8e-3
gga00480Glutathione metabolism158.1e-59.2e-3
gga04010MAPK signaling pathway351.2e-41.5e-2

Table 4. Hypothetical KEGG Pathway Analysis Results. This table illustrates how enriched KEGG pathways could be presented, providing insights into the signaling cascades potentially perturbed by this compound.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a potential experimental workflow and a key signaling pathway that could be investigated.

experimental_workflow cluster_cell_culture Cell Culture & Exposure cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis cell_culture Avian Cell Line Culture (e.g., CLEC213) exposure This compound Exposure (Vehicle Control, IC10, IC25) cell_culture->exposure rna_extraction Total RNA Extraction exposure->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_qc Data Quality Control sequencing->data_qc mapping Read Mapping to Genome data_qc->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis functional_analysis Functional Enrichment (GO & KEGG) deg_analysis->functional_analysis

Figure 1. Experimental Workflow for Toxicogenomic Analysis. This diagram outlines the key steps in a hypothetical toxicogenomic study of this compound on an avian cell line.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ros Oxidative Stress (ROS) This compound->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are binds to target_genes Target Gene Expression (e.g., HMOX1, GSTs) are->target_genes activates transcription

Figure 2. Hypothetical Nrf2-Mediated Oxidative Stress Response. This diagram illustrates a potential signaling pathway that could be activated by this compound-induced oxidative stress.

Conclusion and Future Directions

The toxicogenomic effects of this compound on avian cell lines represent a significant and unexplored area of research. The framework presented in this technical guide provides a comprehensive approach for elucidating the molecular mechanisms underlying the cellular response to this widely used veterinary drug. Future research employing these methodologies will be invaluable for identifying biomarkers of this compound exposure and toxicity, refining our understanding of its safety profile, and ultimately contributing to the development of safer and more effective therapeutic strategies in the poultry industry. The data generated from such studies will provide a crucial foundation for regulatory agencies and drug developers in assessing the risks and benefits of this compound and other sulfonamides.

References

The Impact of Sulfaclozine on Poultry Gut Microbiome Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the effects of sulfaclozine on the poultry gut microbiome through 16S rRNA sequencing or other metagenomic approaches is currently limited. This guide synthesizes available information on the broader class of sulfonamide antibiotics and provides a framework for future research. The quantitative data and experimental protocols presented are based on a study of a related sulfonamide, sulfamethoxazole, and should be interpreted as indicative of the potential effects of this compound.

Introduction

This compound is a sulfonamide antibiotic widely used in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections.[1] As a competitive antagonist of para-aminobenzoic acid (PABA), this compound inhibits the synthesis of folic acid in protozoa and bacteria, thereby impeding their growth and replication. While its efficacy as an antimicrobial is well-established, its impact on the complex and vital gut microbiome of poultry is less understood. This technical guide aims to provide an in-depth overview of the potential effects of this compound on the composition of the poultry gut microbiome, drawing upon available research on related sulfonamides and outlining key experimental methodologies for future investigations.

Potential Effects of Sulfonamides on Poultry Gut Microbiome Composition

The administration of antibiotics is known to cause significant alterations in the gut microbiota of poultry, potentially leading to dysbiosis.[1] These changes can affect the host's physiology, metabolism, and immune system.[1] While direct data for this compound is lacking, a study on the effects of a combination of sulfamethoxazole and trimethoprim provides valuable insights into the potential impact of sulfonamides on the broiler gut microbiota.[1]

Quantitative Data Summary

The following table summarizes the observed changes in the relative abundance of key bacterial taxa in the gut microbiome of broilers treated with a combination of sulfamethoxazole and trimethoprim.

Gut SectionPhylum/FamilyChange in Relative Abundance in Treated GroupReference
Upper GITFirmicutesDecrease[1]
Upper GITProteobacteriaIncrease[1]
Middle GITFirmicutesDecrease[1]
Middle GITProteobacteriaIncrease[1]
Lower GITFirmicutesNo Significant Change[1]
Lower GITProteobacteriaNo Significant Change[1]
Lower GITCampylobacteralesIncrease[1]

Experimental Protocols

This section outlines a detailed methodology for investigating the effects of this compound on the poultry gut microbiome, based on established protocols from related studies.[1]

Animal Trial
  • Animal Model: Day-old broiler chicks (e.g., Ross 308).

  • Housing: Raised in controlled environmental conditions with ad libitum access to feed and water.

  • Treatment Groups:

    • Control Group: No this compound administration.

    • Treatment Group: Administration of this compound at a therapeutic dose (e.g., in drinking water).

  • Duration: A typical study duration would be several weeks, with sample collection at multiple time points (e.g., before, during, and after treatment).

  • Sample Collection: Aseptically collect gastrointestinal tract (GIT) contents from different sections (e.g., duodenum, jejunum, ileum, cecum, and colon).

16S rRNA Gene Sequencing and Analysis
  • DNA Extraction: Extract total genomic DNA from the collected GIT samples using a commercially available kit.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform paired-end sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.

    • OTU Clustering: Cluster high-quality reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

    • Taxonomic Assignment: Assign taxonomy to each OTU using a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Chao1, Shannon) and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to assess within-sample and between-sample diversity, respectively.

    • Statistical Analysis: Perform statistical tests (e.g., ANOVA, Kruskal-Wallis) to identify significant differences in the relative abundance of bacterial taxa between treatment groups.

Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamides

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Multiple Steps DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Workflow: Poultry Gut Microbiome Analysis

cluster_animal_trial Animal Trial cluster_lab_work Laboratory Analysis cluster_bioinformatics Bioinformatic Analysis Animal_Model Poultry Model (e.g., Broiler Chicks) Treatment This compound Administration Animal_Model->Treatment Sampling GIT Sample Collection Treatment->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction PCR 16S rRNA Gene Amplification DNA_Extraction->PCR Sequencing High-Throughput Sequencing PCR->Sequencing QC Quality Control & Read Processing Sequencing->QC OTU_Picking OTU Clustering QC->OTU_Picking Taxonomy Taxonomic Assignment OTU_Picking->Taxonomy Diversity Diversity & Statistical Analysis Taxonomy->Diversity Interpretation Interpretation Diversity->Interpretation Biological Interpretation

Caption: Standard workflow for 16S rRNA gene-based poultry gut microbiome analysis.

Conclusion and Future Directions

While direct evidence is sparse, the available data on related sulfonamides suggests that this compound has the potential to significantly alter the composition of the poultry gut microbiome. Future research employing the methodologies outlined in this guide is crucial to fully elucidate the specific effects of this compound. A deeper understanding of these interactions will enable the development of strategies to mitigate potential negative impacts on gut health and poultry performance, and inform the judicious use of this important antimicrobial in the poultry industry.

References

The Immunomodulatory Landscape of Sulfaclozine in Chickens: A Review of Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – Sulfaclozine, a sulfonamide antibiotic widely utilized in the poultry industry for its antibacterial and anticoccidial properties, presents a complex and not yet fully understood profile regarding its effects on the avian immune system. Despite its long-standing use, a comprehensive, in-depth technical guide on the specific immunomodulatory effects of this compound in chickens remains elusive due to a notable scarcity of targeted research in this area. This document aims to synthesize the currently available information and highlight the significant knowledge gaps for researchers, scientists, and drug development professionals.

While some literature suggests that this compound does not negatively impact the development of immunity to coccidia, and may even offer protection to the animal's immune system, these statements are largely general and lack the backing of specific, quantitative immunological data.[1][2] Rigorous scientific studies detailing the effects of this compound on key immunological parameters such as cytokine profiles, lymphocyte subset populations, and macrophage function in chickens are conspicuously absent from the current body of scientific literature.

General Overview of this compound

This compound is primarily recognized for its efficacy against coccidiosis, a parasitic disease of the intestinal tract, and various bacterial infections in poultry.[2][3] Its mechanism of action involves the inhibition of folic acid synthesis in protozoa and bacteria, which is essential for their proliferation.[2] While effective in controlling these pathogens, the broader consequences of its use on the host's immune response remain an area requiring significant investigation.

Limited Insights from Existing Studies

A study investigating the ameliorative effects of Saccharomyces cerevisiae on this compound-induced stress in broiler chickens provided some incidental histological observations. In this research, high doses of this compound were associated with the presence of inflammatory cells and large groups of lymphocytes in the kidney tissue.[4] This suggests a potential for this compound to influence immune cell trafficking and localization, particularly at higher concentrations. However, this study was not designed to directly assess the immunomodulatory properties of this compound, and as such, lacks detailed immunological assays.

The current scientific literature does not contain studies that have employed methods such as flow cytometry to analyze the effect of this compound on chicken lymphocyte subsets (e.g., T-helper cells, cytotoxic T-lymphocytes, B-cells), or functional assays to determine its impact on macrophage activities like phagocytosis and cytokine production. Furthermore, there is no available data on how this compound may affect the expression of key immune-related genes or the efficacy of vaccination programs in poultry.

Proposed Primary Mechanism of Action of this compound

The primary mechanism of action for this compound as an antimicrobial and anticoccidial agent is well-established. It acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria and protozoa. By blocking this pathway, this compound prevents the production of essential nucleic acids, thereby inhibiting the growth and replication of these pathogens.

PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS This compound This compound This compound->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids PathogenGrowth Pathogen Growth and Replication NucleicAcids->PathogenGrowth cluster_extracellular cluster_intracellular This compound This compound Receptor Immune Cell Receptor (?) This compound->Receptor Binding? Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) (?) Receptor->Signaling_Cascade Activation? Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) (?) Signaling_Cascade->Transcription_Factors Activation? Gene_Expression Immune Gene Expression (Cytokines, Chemokines, etc.) (?) Transcription_Factors->Gene_Expression Regulation? Immune_Response Cellular Immune Response (?) Gene_Expression->Immune_Response Modulation? cluster_animal_phase In Vivo Phase cluster_lab_phase In Vitro / Ex Vivo Analysis Animal_Model Broiler Chickens (Defined Age and Breed) Treatment_Groups Treatment Groups: - Control (No this compound) - Therapeutic Dose this compound - High Dose this compound Animal_Model->Treatment_Groups Sample_Collection Sample Collection: - Blood - Spleen - Cecal Tonsils - Bursa of Fabricius Treatment_Groups->Sample_Collection Flow_Cytometry Flow Cytometry: - Lymphocyte Subsets (CD4+, CD8+, B-cells) - Macrophage Markers Sample_Collection->Flow_Cytometry Cell_Culture Immune Cell Culture: - Splenocytes - Macrophages Sample_Collection->Cell_Culture Gene_Expression Gene Expression Analysis (qPCR): - Cytokines (IL-1β, IL-6, IFN-γ, etc.) - Chemokines - Signaling Pathway Components Sample_Collection->Gene_Expression Antibody_Titers Antibody Titer Measurement (ELISA): - Response to Vaccination (e.g., Newcastle Disease, Infectious Bursal Disease) Sample_Collection->Antibody_Titers Functional_Assays Functional Assays: - Lymphocyte Proliferation - Macrophage Phagocytosis - Nitric Oxide Production Cell_Culture->Functional_Assays

References

Methodological & Application

Application Note & Protocol: Validated Analytical Method for Sulfaclozine Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaclozine, a sulfonamide antibiotic, is widely utilized in veterinary medicine, particularly in poultry, for the prevention and treatment of coccidiosis and other bacterial infections. The potential for drug residues to remain in edible tissues and products necessitates the development and validation of sensitive and reliable analytical methods to ensure food safety and comply with regulatory limits. This document provides a detailed application note and protocol for a validated analytical method for the determination of this compound residues in various biological matrices, primarily focusing on poultry tissues. The described methodology is based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by a clean-up step to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. The liquid chromatography system separates this compound from other components in the extract, and the tandem mass spectrometer provides definitive identification and quantification based on the specific mass-to-charge ratio of the parent ion and its characteristic product ions.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA).

  • Standards: this compound analytical standard, Sulfamethazine-¹³C₆ (Internal Standard).

  • Reagents: Disodium hydrogen phosphate dihydrate, Citric acid monohydrate, Ethylenediaminetetraacetic acid (EDTA).

  • Solid-Phase Extraction (SPE): Aromatic sulfonic acid SPE cartridges.

  • Sample Matrices: Chicken muscle, liver, and feathers.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Intermediate Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.

  • Working Standard Solutions (10 - 1000 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate solution with the initial mobile phase composition.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of Sulfamethazine-¹³C₆ in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with the initial mobile phase.

Sample Preparation

The following workflow outlines the sample preparation procedure:

G cluster_sample_prep Sample Preparation Workflow Sample 1. Homogenize 2g of tissue sample Add_IS 2. Add 100 µL of IS working solution Sample->Add_IS Extraction 3. Add 10 mL of Acetonitrile Add_IS->Extraction Vortex 4. Vortex for 1 min Extraction->Vortex Centrifuge1 5. Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge1 Collect_Supernatant 6. Collect the supernatant Centrifuge1->Collect_Supernatant Evaporation 7. Evaporate to dryness under nitrogen Collect_Supernatant->Evaporation Reconstitution 8. Reconstitute with 1 mL of 0.1% Formic Acid Evaporation->Reconstitution SPE_Load 10. Load the reconstituted sample Reconstitution->SPE_Load SPE_Condition 9. Condition SPE cartridge SPE_Wash 11. Wash with 2 mL of water SPE_Load->SPE_Wash SPE_Elute 12. Elute with 2 mL of Methanol SPE_Wash->SPE_Elute Final_Evaporation 13. Evaporate eluate to dryness SPE_Elute->Final_Evaporation Final_Reconstitution 14. Reconstitute with 1 mL of mobile phase Final_Evaporation->Final_Reconstitution Analysis 15. Inject into LC-MS/MS Final_Reconstitution->Analysis

Caption: Workflow for the extraction and clean-up of this compound from tissue samples.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound285.0108.0156.025
Sulfamethazine-¹³C₆ (IS)285.1192.1124.122

Method Validation

The analytical method was validated according to the European Commission Decision 2002/657/EC guidelines. The validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by constructing calibration curves from spiked blank matrix samples at concentrations ranging from 1 to 200 µg/kg.

MatrixCalibration Range (µg/kg)Correlation Coefficient (r²)
Muscle1 - 200> 0.99
Liver1 - 200> 0.99
Feathers1 - 200> 0.99
Accuracy and Precision

The accuracy (as recovery) and precision (as relative standard deviation, RSD) were determined by analyzing spiked samples at three different concentration levels (low, medium, and high).

MatrixSpiked Level (µg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Muscle1095.24.86.2
5098.13.55.1
100101.52.94.5
Liver1092.85.17.0
5096.54.26.3
10099.83.15.8
Feathers1090.56.38.1
5094.25.57.4
10097.64.86.9
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms from low-level spiked samples.

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Muscle0.51.0
Liver0.82.0
Feathers1.02.5

Logical Relationship of Method Validation

The following diagram illustrates the relationship between the different validation parameters, demonstrating the logical flow from establishing basic performance characteristics to defining the method's sensitivity.

G cluster_validation Method Validation Logic Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Linearity->Precision Robustness Robustness Linearity->Robustness LOQ Limit of Quantification (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical flow of the analytical method validation process.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the determination of this compound residues in poultry tissues. The validation data demonstrates that the method is accurate, precise, and suitable for routine monitoring and regulatory compliance purposes. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers and analysts in the field of veterinary drug residue analysis.

Application Notes and Protocols for the Use of Sulfaclozine in Combination Therapy for Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfaclozine in combination therapies for the control of coccidiosis in poultry. The information is intended to guide researchers and drug development professionals in designing and evaluating novel anticoccidial strategies.

Introduction to this compound and Combination Therapy

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a major economic concern in the global poultry industry, leading to reduced weight gain, poor feed conversion, and increased mortality.[1][2] The extensive use of anticoccidial drugs has led to the emergence of drug-resistant Eimeria strains, necessitating the development of new control strategies.[3] Combination therapy, utilizing drugs with different modes of action, is a promising approach to enhance efficacy, broaden the spectrum of activity, and manage resistance.

This compound, a sulfonamide derivative, is a widely used anticoccidial and antibacterial agent.[4] Its efficacy can be enhanced when used in combination with other anticoccidial drugs such as toltrazuril, diclazuril, and amprolium.

Mechanism of Action and Synergy

This compound: As a sulfonamide, this compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in Eimeria. By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the folic acid pathway, which is essential for the synthesis of nucleic acids and subsequent cell division and replication of the parasite.

Combination Partners:

  • Toltrazuril and Diclazuril (Triazines): These drugs are active against all intracellular development stages of coccidia, including schizogony and gametogony.[1][4] Their mechanism of action involves disrupting mitochondrial respiration and inhibiting nuclear division in the parasite, leading to swelling of the endoplasmic reticulum and perinuclear space.[3][4]

  • Amprolium: This compound is a thiamine antagonist. Due to its structural similarity to thiamine, it competitively inhibits thiamine uptake by the parasite, which is crucial for carbohydrate metabolism.[5]

The synergistic effect of these combinations arises from the targeting of multiple, distinct metabolic pathways within the Eimeria parasite, leading to a more potent anticoccidial effect than the individual drugs alone.

Signaling Pathways

The following diagram illustrates the known and presumed signaling pathways affected by this compound and its combination partners in Eimeria.

cluster_Eimeria Eimeria Cell cluster_Drugs PABA PABA DHPS Dihydropteroate Synthetase PABA->DHPS Substrate Folic_Acid Folic Acid DHPS->Folic_Acid Catalyzes Nucleic_Acid Nucleic Acid Synthesis Folic_Acid->Nucleic_Acid Cell_Division Cell Division Nucleic_Acid->Cell_Division Mitochondrion Mitochondrion Respiratory_Chain Respiratory Chain Mitochondrion->Respiratory_Chain ATP_Production ATP Production Respiratory_Chain->ATP_Production Thiamine Thiamine Thiamine_Transporter Thiamine Transporter Thiamine->Thiamine_Transporter Carbohydrate_Metabolism Carbohydrate Metabolism Thiamine_Transporter->Carbohydrate_Metabolism This compound This compound This compound->DHPS Inhibits Triazines Toltrazuril / Diclazuril Triazines->Cell_Division Inhibits Triazines->Respiratory_Chain Inhibits Amprolium Amprolium Amprolium->Thiamine_Transporter Inhibits

Caption: Mechanisms of action of this compound and its combination partners.

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound in combination therapies from various studies.

Table 1: Efficacy of this compound and Toltrazuril Combination against Eimeria tenella

Treatment GroupDosageOocyst Per Gram (OPG) Reduction (%)Mortality Rate (%)Body Weight Gain (g)
Infected Control--33.33250
This compound2 g/LSignificant Reduction13.33350
Toltrazuril1 mL/LSuperior Reduction0400
This compound + Toltrazuril 2 g/L + 1 mL/L Most Superior Reduction 0 420

Data synthesized from a study on experimentally induced caecal coccidiosis in broiler chickens.[4]

Table 2: Comparative Efficacy of this compound, Toltrazuril, and Amprolium against Caecal Coccidiosis

Treatment GroupDosage (mg/kg BW)OPG (x10^3)Mortality Rate (%)Body Weight Gain (g)
Infected Control-60.560650
This compound1015.230720
Toltrazuril108.520750
Amprolium101.3720790

Data from a comparative study in broiler chickens.[1]

Table 3: Efficacy of this compound and Diclazuril against Mixed Eimeria Infection in Rabbits

Treatment GroupOPG Reduction (x10^4)Lesion Score
Infected Control-2.67
This compound149.00 to 3.311.33
Diclazuril59.70 to 0.00.33

Data from a study on experimental rabbit coccidiosis.

Experimental Protocols

In Vivo Efficacy and Synergy Study (Therapeutic Model)

This protocol is designed to evaluate the therapeutic efficacy of this compound in combination with other anticoccidials in broiler chickens experimentally infected with Eimeria tenella.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Coccidia-free starter and grower feed

  • Sporulated oocysts of a pathogenic field isolate of Eimeria tenella

  • This compound, and other test anticoccidials (e.g., toltrazuril)

  • McMaster counting chambers

  • Microscope

  • Animal weighing scale

Experimental Design:

Day1 Day 1: Acclimatization Day14 Day 14: Infection Day1->Day14 Day19 Day 19: Treatment Start Day14->Day19 Day21 Day 21: Treatment End Day19->Day21 Day21_28 Day 21-28: Observation Day21->Day21_28 Endpoint Endpoint: Data Collection Day21_28->Endpoint

Caption: In vivo therapeutic efficacy trial workflow.

Procedure:

  • Animal Acclimatization: House day-old chicks in a coccidia-free environment for 14 days. Provide ad libitum access to feed and water.

  • Group Allocation: Randomly divide the chicks into experimental groups (n=15-20 per group), including:

    • Group 1: Uninfected, untreated control

    • Group 2: Infected, untreated control

    • Group 3: Infected, treated with this compound

    • Group 4: Infected, treated with combination partner (e.g., Toltrazuril)

    • Group 5: Infected, treated with this compound + combination partner

  • Infection: On day 14, orally inoculate each chick in the infected groups with a predetermined dose of sporulated E. tenella oocysts (e.g., 5 x 10^4 oocysts per bird).

  • Treatment: From day 19 to day 21 (or as per the specific drug regimen), administer the respective treatments via drinking water or feed.

  • Data Collection:

    • Mortality: Record daily mortality.

    • Body Weight: Weigh the birds at the start and end of the experiment to calculate body weight gain.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

    • Oocyst Per Gram (OPG): Collect fecal samples at specified intervals post-treatment and determine the OPG using the McMaster technique.

    • Lesion Scoring: At the end of the experiment, euthanize a subset of birds from each group and score the cecal lesions based on a standardized scoring system (e.g., Johnson and Reid, 0-4 scale).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between the treatment groups.

In Vitro Sporulation Inhibition Assay for Synergy Assessment

This protocol outlines an in vitro method to assess the synergistic effect of this compound and a combination partner on the sporulation of Eimeria oocysts.

Materials:

  • Fresh, unsporulated Eimeria oocysts

  • 2.5% potassium dichromate solution

  • This compound and combination partner stock solutions

  • 96-well microtiter plates

  • Incubator (27-29°C)

  • Microscope with a hemocytometer

Experimental Design:

Oocyst_Prep Prepare Unsporulated Oocyst Suspension Incubation Incubate Oocysts with Drugs (96-well plate, 27-29°C, 48-96h) Oocyst_Prep->Incubation Drug_Dilution Prepare Serial Dilutions of Drugs (Alone & in Combination) Drug_Dilution->Incubation Counting Count Sporulated, Unsporulated, and Degenerated Oocysts Incubation->Counting Analysis Calculate Sporulation Inhibition and Analyze for Synergy Counting->Analysis

Caption: In vitro sporulation inhibition assay workflow.

Procedure:

  • Oocyst Preparation: Purify unsporulated oocysts from fresh fecal samples.

  • Drug Preparation: Prepare stock solutions of this compound and the combination partner. Create a matrix of serial dilutions for each drug alone and in combination (checkerboard assay).

  • Assay Setup: In a 96-well plate, add a standardized number of unsporulated oocysts (e.g., 1-4 x 10^5) to each well containing 2.5% potassium dichromate and the respective drug dilutions. Include a drug-free control.

  • Incubation: Incubate the plate at 27-29°C for 48-96 hours to allow for sporulation.

  • Counting: At the end of the incubation period, use a hemocytometer to count the number of sporulated, unsporulated, and degenerated oocysts in each well.

  • Data Analysis:

    • Calculate the percentage of sporulation inhibition for each drug concentration and combination.

    • Analyze the data for synergy using appropriate models, such as the isobologram method or the combination index (CI).

Conclusion

The combination of this compound with other anticoccidial drugs, particularly those with different mechanisms of action, presents a viable strategy for the effective control of coccidiosis in poultry. The provided application notes and protocols offer a framework for researchers to further investigate and optimize these combination therapies. Rigorous in vivo and in vitro studies are essential to determine the optimal dosage, treatment duration, and synergistic potential of different this compound-based combinations against various Eimeria species. This will contribute to the development of sustainable and effective coccidiosis control programs in the poultry industry.

References

Establishing a Scientifically-Grounded Withdrawal Period for Sulfaclozine in Broiler Chickens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and data considerations necessary for establishing a robust withdrawal period for sulfaclozine in broiler chickens. Adherence to a scientifically determined withdrawal period is crucial for ensuring that negligible residues of the drug remain in edible tissues, thereby safeguarding consumer health and meeting regulatory standards. The following protocols and data are synthesized from peer-reviewed studies and regulatory guidelines to aid in the design and execution of residue depletion studies.

Quantitative Data Summary: this compound and Related Sulfonamide Residue Depletion

The determination of a withdrawal period is fundamentally reliant on the rate at which a drug is depleted from the animal's tissues to levels below the established Maximum Residue Limit (MRL). The MRL for sulfonamides in poultry tissues (muscle, skin + fat, liver, and kidney) is typically set at 100 µg/kg (or 0.1 mg/kg) in many jurisdictions[1]. Below are representative data from studies on sulfachloropyrazine, a closely related sulfonamide, which illustrate the depletion pattern in various broiler tissues.

Table 1: Mean Residue Concentrations (µg/kg) of Sulfachloropyrazine in Broiler Tissues Post-Oral Administration

Days Post-TreatmentMuscleLiverKidneySkin + Fat
0.17 (4 hours) >100>100>100>100
1 >100>100>100>100
3 >100>100>100>100
5 >100<100>100>100
7 <100<100<100<100
10 <100<100<100<100
14 Below Limit of QuantificationBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification
16 Below Limit of QuantificationBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification

Note: This table is a composite representation based on findings for sulfachloropyrazine[2][3][4]. Actual concentrations for this compound may vary and must be determined through specific studies.

Experimental Protocols for Withdrawal Period Determination

A meticulously designed and executed study is paramount for generating reliable residue depletion data. The following protocols outline the key steps for conducting such a study for this compound in broiler chickens.

Animal Management and Dosing
  • Animal Model: A statistically significant number of healthy broiler chickens of a specific age and breed should be used. For instance, a study might involve 54 broiler chickens, with a subset allocated for control and the remainder for the treatment group[5][6][7].

  • Housing: Birds should be housed in conditions that prevent cross-contamination, such as cages with raised wire-mesh floors to avoid fecal re-exposure to the drug[6]. Environmental conditions (temperature, humidity, light cycle) should be controlled and monitored.

  • Acclimation: An acclimation period of at least one week is recommended to allow the birds to adapt to the housing and feeding conditions before the start of the experiment.

  • Drug Administration:

    • Route: Administration should mimic the intended commercial use, which for this compound is typically oral, often via medicated feed or drinking water. For precise dosing in experimental settings, oral gavage or administration via an orogastric catheter can ensure each bird receives the exact intended dose[5].

    • Dosage: The study should use the maximum recommended therapeutic dose. For example, a dose of 30-60 mg/kg body weight per day for a specified duration (e.g., 3-5 consecutive days) is often cited for sulfonamides[1][3][5].

    • Control Group: A control group of untreated chickens must be maintained under identical conditions to provide blank tissue samples for analytical method validation[5].

Sample Collection and Processing
  • Sampling Schedule: A sufficient number of sampling time points should be established to accurately model the residue depletion curve. Sampling should begin shortly after the final drug administration and continue until residue levels are well below the MRL in all tissues. A representative schedule might include sample collection at 4 hours, and on days 1, 3, 5, 7, 10, 14, and 16 post-treatment[2][3].

  • Tissue Collection: At each sampling point, a subset of birds from the treated and control groups are humanely euthanized. Edible tissues, including muscle (breast and thigh), liver, kidney, and skin with adhering fat, should be collected[1][2].

  • Sample Handling and Storage: Immediately after collection, tissue samples should be properly labeled, chilled on ice, and then frozen at or below -20°C until analysis to ensure the stability of the drug residues[2].

Analytical Methodology: this compound Residue Quantification

A validated analytical method is essential for the accurate quantification of this compound residues in chicken tissues. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS/MS) detection is the standard methodology.

  • Sample Preparation:

    • Homogenization: A representative portion of each thawed tissue sample (e.g., 2 grams) is homogenized[2].

    • Extraction: The homogenized tissue is extracted with a suitable solvent. Acetonitrile is commonly used for the extraction of sulfonamides from poultry tissues[2][8]. The mixture is typically vortexed, sonicated, and centrifuged to separate the solvent layer containing the drug from the solid tissue matrix[2].

    • Clean-up: The crude extract is subjected to a clean-up step to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used and effective technique. Aromatic sulfonic acid SPE cartridges have been shown to be effective for sulfonamide clean-up[5][6][7].

    • Final Preparation: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the HPLC system[1].

  • Chromatographic Conditions (HPLC):

    • Column: A reverse-phase C18 column is typically used for the separation of sulfonamides[8].

    • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., acetonitrile)[2][8].

    • Detection: UV detection at a wavelength of approximately 266 nm can be used[8]. However, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is preferred for its higher sensitivity and specificity[5][6][7].

  • Method Validation: The analytical method must be rigorously validated to demonstrate its suitability. Validation parameters include:

    • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix[6].

    • Linearity: The demonstration of a linear relationship between the instrument response and known concentrations of the analyte[5][6][7].

    • Accuracy and Precision: Determined by analyzing spiked control samples at various concentrations. Recoveries should typically be within 70-110%[2][8].

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively[2][5][6][7]. The LOQ must be well below the established MRL.

Withdrawal Period Calculation

The withdrawal period is determined statistically from the residue depletion data. The goal is to find the time at which the upper 95% tolerance limit with 95% confidence for the residue concentration falls below the MRL[1][9]. Specialized software, such as WT 1.4 from the European Medicines Agency, or established statistical models (e.g., linear regression of log-transformed residue data versus time) are used for this calculation[1][10].

Visualizations

Experimental Workflow for Withdrawal Period Determination

G cluster_0 Phase 1: In-Life cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Determination A Animal Acclimation B Dosing Regimen (this compound Administration) A->B C Control Group (No Treatment) A->C D Scheduled Euthanasia & Tissue Collection (Muscle, Liver, Kidney, Skin+Fat) B->D C->D E Sample Preparation (Homogenization, Extraction, Clean-up) D->E F Residue Quantification (HPLC or LC-MS/MS) E->F H Residue Depletion Curve Generation F->H G Method Validation G->F I Statistical Calculation of Withdrawal Period H->I J Final Report & Regulatory Submission I->J

Caption: Workflow for determining the withdrawal period of this compound in broilers.

Logical Relationships in Withdrawal Period Establishment

G A Drug Properties (Pharmacokinetics) D Residue Depletion Study A->D B Dosing Regimen (Dose, Duration, Route) B->D C Animal Factors (Health, Age, Genetics) C->D E Tissue Residue Data (Concentration vs. Time) D->E G Statistical Analysis E->G F Maximum Residue Limit (MRL) (Regulatory Standard) F->G H Established Withdrawal Period G->H

Caption: Key factors influencing the establishment of a drug withdrawal period.

References

Application Notes and Protocols for Nanoparticle-Based Drug Delivery Systems for Sulfaclozine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of nanoparticle-based drug delivery systems for sulfaclozine. This compound is a sulfonamide antimicrobial agent used in veterinary medicine for the treatment and prevention of coccidiosis and other bacterial infections. Nanoencapsulation of this compound aims to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and potentially reduce side effects.

Introduction to this compound and Nanoparticle Drug Delivery

This compound, a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), plays a crucial role in the folic acid synthesis pathway of bacteria and some protozoa.[1][2] By blocking this pathway, this compound inhibits the synthesis of nucleic acids, thereby preventing the growth and replication of these microorganisms.[1] Nanoparticle-based drug delivery systems offer a promising approach to improve the delivery of this compound. These systems can protect the drug from degradation, control its release, and potentially target specific tissues or cells, thereby increasing its efficacy and reducing the required dosage.

Data Presentation: Physicochemical Properties of Sulfonamide Nanoparticles

While specific data for this compound nanoparticles is limited in the current literature, the following tables summarize quantitative data from studies on a related sulfonamide, sulfasalazine, to provide a reference for expected nanoparticle characteristics.

Table 1: Formulation and Physicochemical Characterization of Sulfasalazine-Loaded BSA Nanoparticles (Desolvation Technique) [3][4]

Formulation CodePreparation MethodPolymerDrug Content (%)Yield (%)In Vitro Drug Release (at 6 hrs) (%)
F1IntermittentBSA95.0896.2640.73
F2ContinuousBSA97.2798.438.05

Table 2: Characteristics of Sulfasalazine-Loaded PLGA-Chitosan-Pectin-Chitosan Nanoparticles (O/W Emulsion and Electrostatic Self-Assembly) [5]

ParameterValue
Particle Size290.9 nm
Polydispersity Index (PDI)0.295
Zeta Potential+19.8 mV
Encapsulation Rate75.68%
Drug Loading22.24%

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of sulfonamide-loaded nanoparticles and can be optimized for this compound.

Protocol 1: Preparation of this compound-Loaded Albumin Nanoparticles by Desolvation

This protocol describes the preparation of this compound-loaded bovine serum albumin (BSA) nanoparticles using the desolvation method.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffer (15 mM, pH 9)

  • Sodium Hydroxide solution

  • Acetone

  • Glutaraldehyde (as a crosslinking agent)

  • Sucrose

  • Deionized water

Procedure:

  • Dissolution: Dissolve a specific amount of BSA powder in 2 mL of 15 mM phosphate buffer (pH 9). Subsequently, dissolve a weighed amount of this compound powder in the BSA solution. Readjust the pH of the mixture to 9 with sodium hydroxide solution.[6]

  • Desolvation: Add acetone dropwise to the BSA-sulfaclozine solution at a constant rate (e.g., 1 mL/min for a continuous method) under constant stirring at room temperature. The formation of nanoparticles will be indicated by the appearance of turbidity.[3]

  • Crosslinking: After nanoparticle formation, add a defined amount of glutaraldehyde to the suspension and continue stirring for a specified period (e.g., 3 hours) to crosslink the albumin nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Lyophilization: Resuspend the nanoparticle pellet in a 2% sucrose solution and freeze at -80 °C. Lyophilize the frozen suspension for 48 hours to obtain a dry powder of this compound-loaded nanoparticles.[6]

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Oil-in-Water (O/W) Emulsion and Electrostatic Self-Assembly

This protocol outlines a multi-step process for creating layered polymeric nanoparticles for controlled drug release.

Materials:

  • This compound

  • Polylactic acid-glycolic acid copolymer (PLGA)

  • Chitosan

  • Pectin

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., dichloromethane)

  • Phosphate Buffered Saline (PBS) of varying pH (1.2, 6.8, 7.4)

Procedure:

  • Primary Emulsion: Dissolve PLGA and this compound in an organic solvent. Emulsify this organic phase in an aqueous solution of PVA using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles encapsulating this compound.

  • Layer-by-Layer Assembly:

    • Coat the negatively charged PLGA nanoparticles with a layer of positively charged chitosan by incubating the nanoparticle suspension in a chitosan solution.

    • Wash the nanoparticles and then incubate them in a negatively charged pectin solution to add the second layer.

    • Finally, add a third layer of chitosan following the same procedure.

  • Purification and Storage: Purify the resulting multi-layered nanoparticles by centrifugation and resuspend them in deionized water for storage.

Protocol 3: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Zetasizer Nano ZSP system or similar.

  • Procedure: Dilute the freshly prepared nanoparticle suspension (e.g., 200 times) with deionized water. Perform measurements in triplicate at 25 °C to determine the average particle size, PDI, and zeta potential.[6]

2. Morphology:

  • Instrument: Transmission Electron Microscope (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow it to air dry and then visualize under the TEM to observe the shape and surface morphology of the nanoparticles.

3. Drug Content and Encapsulation Efficiency:

  • Instrument: UV-Vis Spectrophotometer.

  • Procedure:

    • Drug Content: Accurately weigh a specific amount of lyophilized nanoparticles and dissolve them in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to break the nanoparticles and release the encapsulated drug. Measure the absorbance of the solution at the maximum wavelength of this compound and calculate the drug content using a standard calibration curve.[4]

    • Encapsulation Efficiency (EE%): Centrifuge the nanoparticle suspension to separate the encapsulated drug from the free drug in the supernatant. Measure the amount of free drug in the supernatant using a UV-Vis spectrophotometer. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4: In Vitro Drug Release Study

This protocol is designed to evaluate the release profile of this compound from the nanoparticles in simulated physiological conditions.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 1.2, 6.8, and 7.4)[5]

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Place a known amount of this compound-loaded nanoparticles in a dialysis bag.

  • Immerse the dialysis bag in a beaker containing a specific volume of PBS at a constant temperature (e.g., 37 °C) with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the withdrawn samples for this compound content using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.

Visualizations

Signaling Pathway

Sulfaclozine_Mechanism_of_Action

Experimental Workflows

Nanoparticle_Synthesis_Workflow cluster_Desolvation Desolvation Method cluster_Emulsion O/W Emulsion & Self-Assembly A1 Dissolve BSA and this compound in Buffer A2 Add Acetone (Desolvating Agent) A1->A2 A3 Nanoparticle Formation A2->A3 A4 Crosslinking with Glutaraldehyde A3->A4 A5 Purification (Centrifugation) A4->A5 A6 Lyophilization A5->A6 B1 Dissolve PLGA and this compound in Organic Solvent B2 Form O/W Emulsion B1->B2 B3 Solvent Evaporation B2->B3 B4 PLGA Nanoparticle Formation B3->B4 B5 Layer-by-Layer Coating (Chitosan, Pectin) B4->B5 B6 Purification B5->B6

Nanoparticle_Characterization_Workflow Start This compound Nanoparticles Size_Zeta Size_Zeta Start->Size_Zeta Morphology Morphology Start->Morphology Drug_Content Drug_Content Start->Drug_Content Release Release Start->Release

References

Application Notes: Rapid Detection of Sulfaclozine Residues using a Biosensor-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaclozine, a sulfonamide antibiotic, is widely used in veterinary medicine, particularly in poultry, for the treatment and prevention of coccidiosis and other bacterial infections.[1] The presence of this compound residues in food products of animal origin is a significant concern for consumer safety due to potential allergic reactions and the contribution to antimicrobial resistance.[2] Traditional methods for detecting these residues, such as high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS), are highly accurate but can be time-consuming, expensive, and require specialized personnel and laboratory infrastructure.[2] This necessitates the development of rapid, sensitive, and user-friendly screening methods for on-site or routine monitoring.

These application notes describe a biosensor-based methodology for the rapid detection of this compound residues in poultry samples. The proposed biosensor can be developed in two primary formats: an electrochemical immunosensor utilizing a specific antibody or a fluorescent aptasensor employing a synthetic DNA aptamer as the biorecognition element.

Principle of Detection

The detection principle relies on the specific binding of this compound to a biorecognition molecule immobilized on a sensor surface. This binding event is then converted into a measurable signal.

  • Electrochemical Immunosensor: This format employs a competitive immunoassay. An antibody with affinity for this compound is immobilized on a gold electrode. The sample is mixed with a known concentration of a this compound-enzyme conjugate. In the absence of this compound in the sample, the conjugate binds to the antibody, producing a strong electrochemical signal upon addition of a substrate. When this compound is present in the sample, it competes with the conjugate for antibody binding sites, leading to a decrease in the signal that is proportional to the concentration of this compound.

  • Fluorescent Aptasensor: This approach utilizes a this compound-specific aptamer labeled with a fluorescent dye. In the absence of this compound, the fluorescently-labeled aptamer adsorbs onto the surface of a quenching material, such as graphene oxide, causing the fluorescence to be quenched. When this compound is present, the aptamer preferentially binds to it, causing a conformational change that leads to its desorption from the quencher and a subsequent restoration of fluorescence. The increase in fluorescence intensity is directly proportional to the this compound concentration.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals in the fields of food safety, veterinary diagnostics, and analytical chemistry.

Mandatory Visualizations

Caption: Experimental workflow for this compound biosensor development and analysis.

signaling_pathway cluster_immuno Electrochemical Immunosensor (Competitive Assay) cluster_apta Fluorescent Aptasensor ('Turn-on' System) Ab Antibody Substrate Substrate Ab->Substrate Catalyzes (if SCZ-Enz binds) SCZ This compound (Sample) SCZ->Ab Binds SCZ_Enz This compound- Enzyme Conjugate SCZ_Enz->Ab Competes for binding Product Product Substrate->Product Signal_I Electrochemical Signal Product->Signal_I Generates Apt Fluorescent Aptamer GO Graphene Oxide Apt->GO Adsorbs & Quenches Signal_A Fluorescence Signal Apt->Signal_A Emits Fluorescence (when unbound from GO) SCZ2 This compound (Sample) SCZ2->Apt Binds

References

Application Notes and Protocols for Sulfaclozine Efficacy Studies in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease affecting the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion.[1][2] Sulfaclozine, a sulfonamide-class anticoccidial agent, has been widely used for the treatment and control of this parasitic disease.[3][4] Sulfonamides act by inhibiting the synthesis of folic acid, a crucial vitamin for the growth and replication of Eimeria parasites.[3]

These application notes provide detailed protocols and experimental design considerations for conducting robust efficacy studies of this compound in poultry. The methodologies outlined here are based on established guidelines, including those from the World Association for the Advancement of Veterinary Parasitology (WAAVP), to ensure the generation of reliable and reproducible data for regulatory approval and scientific validation.[5]

Pharmacokinetic Studies of this compound

Understanding the pharmacokinetic profile of this compound in the target species is a critical first step in evaluating its efficacy. These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug, which informs appropriate dosage and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens
Administration RouteDose (mg/kg bw)Cmax (µg/mL)Tmax (hours)Key Findings
Intravenous (IV)6099.62 ± 3.31 (at 0.083h)-Higher initial serum concentrations compared to intracrop administration.[6][7]
Intracrop (IC)6022.88 ± 3.006Slower absorption and lower peak serum concentration than IV route.[6][7]
Oral3016.214.06Demonstrates effective absorption from the gastrointestinal tract.[8]
Oral3015.244.01Bioequivalent to other oral this compound formulations.[8]
Protocol 1: Pharmacokinetic Analysis of this compound

Objective: To determine the pharmacokinetic profile of this compound in broiler chickens following oral administration.

Materials:

  • Healthy broiler chickens (e.g., Ross 308 strain), 3-4 weeks of age.[1]

  • This compound formulation.

  • Oral gavage needles.

  • Heparinized blood collection tubes.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system.[6]

  • Pharmacokinetic analysis software.

Procedure:

  • Animal Acclimatization: Acclimate birds for at least 7 days prior to the study, providing ad libitum access to water and a standard, non-medicated broiler feed.

  • Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg body weight) directly into the crop using an oral gavage needle.[8]

  • Blood Sampling: Collect blood samples (approx. 1-2 mL) from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing).[6][8] A minimum of 6 birds per time point is recommended for robust data.[9]

  • Plasma Separation: Immediately after collection, centrifuge the heparinized blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store plasma samples at -20°C or lower until analysis.

  • HPLC Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.[6]

  • Data Analysis: Use pharmacokinetic software to analyze the time-concentration data and calculate key parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).

Pharmacokinetic Study Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 7 days) Dosing Oral Administration (e.g., 30 mg/kg) Acclimatization->Dosing Dosing_Prep Dose Preparation (this compound) Dosing_Prep->Dosing Sampling Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing HPLC HPLC Analysis Processing->HPLC PK_Analysis Pharmacokinetic Modeling HPLC->PK_Analysis Results Determine Cmax, Tmax, AUC, etc. PK_Analysis->Results

Caption: Workflow for a typical pharmacokinetic study in poultry.

Efficacy Study Design

Efficacy studies are designed to evaluate the ability of this compound to prevent or treat coccidiosis under controlled conditions. These studies typically involve challenging birds with live Eimeria oocysts and assessing the drug's effect on key pathological and performance parameters. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides guidelines for these trials.[5]

Types of Efficacy Studies:
  • Dose Determination (Battery Trials): These are small-scale studies conducted in battery cages to determine the optimal dose of the drug against specific Eimeria species.[10]

  • Dose Confirmation (Floor Pen Trials): These larger-scale trials are conducted in floor pens that simulate commercial rearing conditions to confirm the efficacy of the selected dose.[10]

  • Field Trials: Conducted in commercial poultry farms, these trials evaluate the drug's effectiveness under real-world conditions with natural coccidiosis challenges.[11]

General Efficacy Study Workflow

G cluster_setup Study Setup cluster_treatment Treatment & Challenge cluster_data Data Collection & Analysis Bird_Selection Select Birds (Uniform age, strain, sex) Randomization Randomize into Treatment Groups Bird_Selection->Randomization Acclimation Acclimation Period Randomization->Acclimation Medication Administer Medicated Feed/Water (e.g., this compound) Acclimation->Medication Infection Challenge with Eimeria Oocysts (e.g., Day 12-14) Medication->Infection Performance Monitor Performance (Weight Gain, FCR, Mortality) Infection->Performance Lesion_Score Lesion Scoring (e.g., Day 5-7 post-infection) Infection->Lesion_Score Oocyst_Count Oocyst Counting (Fecal/Litter Samples) Infection->Oocyst_Count Analysis Statistical Analysis Performance->Analysis Lesion_Score->Analysis Oocyst_Count->Analysis

Caption: General experimental workflow for anticoccidial efficacy trials.

Key Efficacy Parameters and Protocols

Lesion Scoring

Lesion scoring is a primary method for assessing the pathological effects of coccidiosis and the protective efficacy of an anticoccidial drug.[12][13] It involves a macroscopic examination of the intestines to score the severity of lesions caused by different Eimeria species.[14][15]

Protocol 2: Intestinal Lesion Scoring

Objective: To quantify the severity of intestinal lesions caused by Eimeria infection.

Procedure:

  • Timing: At a predetermined time post-infection (typically 5-7 days), humanely euthanize a subset of birds from each treatment group (e.g., 5 birds per pen).

  • Necropsy: Perform a necropsy and carefully examine the entire intestinal tract.

  • Scoring: Assign a lesion score based on the severity of gross lesions (e.g., petechiae, thickening of the intestinal wall, presence of blood or mucus) in the specific intestinal segments affected by the Eimeria species used for the challenge.[12][16]

  • Scoring Scale: Use a standardized 0 to 4 scoring system, where 0 indicates no lesions and 4 indicates the most severe lesions.[12][16]

Table 2: Lesion Scoring System for Common Eimeria Species
ScoreE. acervulina (Duodenum)E. maxima (Mid-intestine)E. tenella (Ceca)
0 No gross lesions.No gross lesions.No gross lesions.
1 Few scattered, white, plaque-like lesions.Small red petechiae; small amounts of orange mucus.[16]Few scattered petechiae on the cecal wall.[16]
2 Lesions are more numerous and may coalesce.Numerous petechiae; intestine filled with orange mucus; slight thickening of the wall.[16]Noticeable blood in cecal contents; cecal wall is thickened.[16]
3 Major portion of the duodenal surface is covered with lesions; intestinal wall thickened.Intestinal wall is ballooned and thickened; blood clots and mucus present.[16]Large amounts of blood or cecal cores present; walls greatly thickened.[16]
4 Severe lesions causing necrosis of the mucosa; intestinal contents may be watery.Intestinal wall greatly distended; contents consist of blood and necrotic debris.Cecal wall greatly distended with blood or large caseous cores.[16]
Oocyst Counting

Quantifying the number of Eimeria oocysts shed in the feces or litter is a direct measure of parasite replication and, therefore, drug efficacy.[2][17] The McMaster technique is a widely used method for this purpose.[18][19]

Protocol 3: Oocyst Counting (McMaster Method)

Objective: To determine the number of oocysts per gram (OPG) of feces or litter.

Materials:

  • Fecal or litter samples.[2]

  • Saturated salt (NaCl) solution (flotation solution).

  • Beaker, gauze, and a tea strainer.

  • McMaster counting chamber.[19]

  • Microscope.

Procedure:

  • Sample Preparation: Weigh 2 grams of a homogenized fecal/litter sample.

  • Suspension: Add the sample to a beaker with 28 mL of saturated salt solution to create a 1:15 dilution. Mix thoroughly.

  • Filtration: Pour the suspension through a tea strainer or double-layered gauze to remove large debris.

  • Loading the Chamber: Immediately after mixing the filtrate, use a pipette to fill both chambers of the McMaster slide.

  • Counting: Allow the slide to sit for 5 minutes for the oocysts to float to the top. Under a microscope (10x objective), count all oocysts within the grid of both chambers.

  • Calculation: Calculate the OPG using the following formula: OPG = (Count from Chamber 1 + Count from Chamber 2) x 50 (The multiplication factor may vary based on the specific dilution and chamber volume used).

Oocyst Counting Workflow (McMaster Technique)

G Start Collect Fecal/Litter Sample Weigh Weigh 2g of Sample Start->Weigh Mix Mix with 28mL Flotation Solution Weigh->Mix 1:15 Dilution Filter Filter Suspension Mix->Filter Load Load McMaster Chamber Filter->Load Wait Wait 5 Minutes Load->Wait Count Count Oocysts Under Microscope Wait->Count Calculate Calculate OPG Count->Calculate Total Count x 50

Caption: Step-by-step workflow for the McMaster oocyst counting technique.

Performance Parameters

In addition to parasitological data, performance parameters are crucial for evaluating the economic benefits of an anticoccidial drug.

  • Body Weight Gain (BWG): Birds are weighed at the beginning and end of the study period to calculate the overall weight gain.

  • Feed Conversion Ratio (FCR): This is a measure of the efficiency with which birds convert feed into body mass. It is calculated as: FCR = Total Feed Consumed / Total Weight Gain.

  • Mortality: The number of birds that die during the trial is recorded daily. Mortality related to coccidiosis is a key indicator of severe infection.[20]

Data Presentation of Efficacy

Summarizing efficacy data in tables allows for clear comparison between treatment groups.

Table 3: Example Efficacy Data for this compound in an Experimental Eimeria Challenge
GroupTreatmentAverage Lesion ScoreOocysts Per Gram (OPG)Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality (%)
1Non-Infected, Non-Treated0.0005501.600
2Infected, Non-Treated3.25150,0003802.1015
3Infected + this compound (1 g/L)0.755,0005201.682

Note: Data are hypothetical and for illustrative purposes, but are based on expected outcomes from efficacy trials.[1][20]

Mechanism of Action of this compound

This compound, like other sulfonamides, targets the folic acid synthesis pathway in protozoa. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the parasite's survival and replication.

This compound's Impact on Folic Acid Synthesis Pathway

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids (Essential for Parasite Replication) This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound competitively inhibits dihydropteroate synthetase.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sulfaclozine Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of sulfaclozine in in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's low solubility in aqueous solutions?

A1: this compound is a weak organic acid.[1] Its low aqueous solubility is primarily due to its molecular structure, which has limited hydrogen bonding potential with water. Like many sulfonamides, it is amphoteric, meaning it can act as either a weak acid or a weak base, but its solubility is significantly higher in alkaline aqueous solutions.[1]

Q2: What is the difference in solubility between this compound and this compound sodium?

A2: this compound sodium, the salt form of the drug, is significantly more soluble in water than its free acid form.[2][3] The sodium salt readily dissociates in water, leading to a much higher aqueous solubility, reportedly around 50 mg/mL.[4][5] This makes the sodium salt a preferable starting material for aqueous formulations.

Q3: How does pH affect the solubility of this compound?

A3: As a weak acid, the solubility of this compound is highly dependent on the pH of the solution.[1][6] In acidic environments, it remains in its less soluble, unionized form. As the pH increases and becomes more alkaline, this compound deprotonates to form its more soluble anionic salt form.[1][7] Therefore, adjusting the pH of the formulation to the alkaline range is a key strategy to enhance its solubility.

Q4: What are the common solvents and co-solvents used to dissolve this compound for in vivo studies?

A4: Common organic solvents for dissolving the free acid form of this compound include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[8] For in vivo administration, co-solvent systems are frequently employed to improve solubility and reduce the toxicity of organic solvents. A widely used combination includes DMSO as the initial solvent, followed by dilution with polyethylene glycol (PEG300), a surfactant like Tween-80, and finally a physiologically compatible vehicle such as saline.[9]

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my stock.

  • Possible Cause: The addition of an aqueous buffer or saline to a concentrated organic stock solution of this compound can cause it to crash out of solution due to a change in solvent polarity. This is a common issue with poorly soluble compounds.

  • Troubleshooting Steps:

    • Use a Co-solvent System: Instead of direct dilution with an aqueous solution, use a co-solvent system. First, dissolve the this compound in a minimal amount of DMSO. Then, slowly add a co-solvent like PEG300 while vortexing. Next, add a surfactant such as Tween-80. Finally, add the aqueous component (e.g., saline or PBS) dropwise while continuously mixing.[9]

    • pH Adjustment: If you are working with the free acid form, adjusting the pH of the final aqueous solution to the alkaline range (pH > 7.4) can significantly increase solubility and prevent precipitation.[1]

    • Use this compound Sodium: The sodium salt of this compound has much higher aqueous solubility.[4][5] Using the sodium salt may eliminate the need for organic solvents altogether.

    • Heating and Sonication: Gently warming the solution or using a sonicator can help to redissolve small amounts of precipitate and create a clear solution.[9] However, be cautious about the thermal stability of your compound.

Issue 2: The required dose of this compound is too high to dissolve in a tolerable volume for my animal model.

  • Possible Cause: The solubility limit of this compound in your current vehicle is insufficient for the desired concentration.

  • Troubleshooting Steps:

    • Optimize the Co-solvent Ratios: You can try to adjust the ratios of the components in your co-solvent system. Increasing the proportion of PEG300 or using a different co-solvent may improve solubility.

    • Utilize Solubilizing Excipients: Consider using solubilizing agents like cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug and enhance its aqueous solubility.[9]

    • Switch to the Sodium Salt: As mentioned previously, this compound sodium's higher water solubility will allow you to prepare a more concentrated aqueous solution.[4][5]

    • Particle Size Reduction: For oral administration, reducing the particle size of the this compound powder through micronization or nanocrystal technology can increase the surface area and improve the dissolution rate in the gastrointestinal tract.

Issue 3: I am observing signs of toxicity in my animals after administration of the this compound formulation.

  • Possible Cause: The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause toxicity.[10]

  • Troubleshooting Steps:

    • Minimize Organic Solvent Concentration: Keep the final concentration of DMSO in your formulation as low as possible, ideally below 10% for most in vivo applications.[9]

    • Conduct Vehicle-only Control Studies: Always include a control group that receives the vehicle without the drug to differentiate between vehicle-induced toxicity and compound-specific effects.

    • Explore Alternative Vehicles: Consider lipid-based formulations or emulsions if they are compatible with your route of administration and compound.

    • Refine the Administration Route: For systemic exposure, intravenous or intraperitoneal administration may allow for lower volumes and potentially less localized irritation compared to subcutaneous injection of a concentrated solution.[11]

Data Presentation

Table 1: Solubility of this compound and its Sodium Salt in Various Solvents

CompoundSolventSolubilityReference(s)
This compoundDMSO≥ 29 mg/mL[9]
This compound10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL[9]
This compound10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[9]
This compound SodiumWater50 mg/mL[4][5]
This compound SodiumDMSO56 mg/mL[8]
This compound SodiumEthanol< 1 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration using a Co-solvent System

  • Stock Solution Preparation: Weigh the desired amount of this compound (free acid) and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[9] Ensure the this compound is completely dissolved.

  • Co-solvent Addition: In a separate tube, add the required volume of the DMSO stock solution. Slowly add PEG300 (4 times the volume of the DMSO stock) while vortexing.[9]

  • Surfactant Addition: Add Tween-80 (0.5 times the volume of the DMSO stock) to the mixture and continue to vortex until a homogenous solution is formed.[9]

  • Aqueous Dilution: Slowly add saline (4.5 times the volume of the DMSO stock) to the mixture in a dropwise manner while continuously vortexing to reach the final desired concentration.[9] The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Final Preparation: If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[9] It is recommended to prepare this formulation fresh on the day of use.[9]

Protocol 2: Preparation of this compound Sodium for Intravenous or Intraperitoneal Administration

  • Dissolution in Aqueous Vehicle: Weigh the desired amount of this compound sodium and dissolve it directly in sterile, pyrogen-free saline or PBS to the desired concentration.[4][5] Sonication can be used to expedite dissolution if needed.[4]

  • Sterilization: For intravenous or intraperitoneal administration, the final solution must be sterile. Filter the prepared solution through a 0.22 µm sterile syringe filter into a sterile container.[12][13]

  • pH Check and Adjustment (if necessary): Check the pH of the final solution. For intravenous administration, the pH should be close to physiological pH (~7.4) to minimize irritation.[11] If necessary, adjust the pH with sterile, dilute NaOH or HCl.

  • Storage: It is recommended to use the sterile solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, aliquots of the stock solution can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[12]

Visualizations

experimental_workflow Formulation Strategy Selection for this compound start Start: this compound Powder choose_form Choose Form of this compound start->choose_form sulfaclozine_base This compound (Free Acid) choose_form->sulfaclozine_base Poor aqueous solubility sulfaclozine_sodium This compound Sodium choose_form->sulfaclozine_sodium Good aqueous solubility formulation_base Prepare Co-solvent Formulation (e.g., DMSO, PEG300, Tween-80, Saline) sulfaclozine_base->formulation_base formulation_sodium Dissolve in Aqueous Vehicle (e.g., Saline, PBS) sulfaclozine_sodium->formulation_sodium oral_route Oral Administration administer Administer to Animal Model oral_route->administer iv_ip_route IV/IP Administration sterilize Sterile Filter (0.22 µm) iv_ip_route->sterilize formulation_base->oral_route check_solubility Check for Precipitation formulation_base->check_solubility formulation_sodium->oral_route formulation_sodium->iv_ip_route sterilize->administer check_solubility->oral_route Clear Solution troubleshoot Troubleshoot: - Adjust pH - Use Sonication - Modify Co-solvent Ratios check_solubility->troubleshoot Precipitation observed troubleshoot->formulation_base

Caption: A workflow diagram for selecting a suitable formulation strategy for this compound based on its form and the intended route of administration.

signaling_pathway Mechanism of Action of this compound paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhpp Dihydropterin Pyrophosphate dhpp->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate nucleic_acids Nucleic Acid Synthesis tetrahydrofolate->nucleic_acids cell_division Bacterial/Protozoal Cell Division nucleic_acids->cell_division This compound This compound This compound->inhibition inhibition->dhps Competitive Inhibition

Caption: A diagram illustrating the mechanism of action of this compound via the competitive inhibition of dihydropteroate synthase in the folic acid synthesis pathway.[1][2][14]

References

Technical Support Center: Optimizing Sulfaclozine Dosage to Minimize Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to aid researchers, scientists, and drug development professionals in optimizing sulfaclozine dosage to minimize the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in many bacteria and protozoa. By blocking this pathway, this compound prevents the production of nucleic acids (DNA and RNA), thereby inhibiting cell division and growth.[1] This bacteriostatic or microbiostatic action means it stops pathogens from multiplying rather than killing them outright, relying on the host's immune system to clear the infection.[1]

Resistance to this compound, and sulfonamides in general, can develop through several mechanisms:

  • Target Modification: Mutations in the folP gene, which encodes for DHPS, can alter the enzyme's structure. This change reduces the binding affinity of this compound to the enzyme while still allowing the natural substrate, para-aminobenzoic acid (PABA), to bind.

  • Alternative Metabolic Pathways: Some microorganisms can develop or acquire alternative pathways for folic acid synthesis or uptake from the environment, bypassing the DHPS-dependent pathway.

  • Increased Production of PABA: Overproduction of PABA can outcompete this compound for binding to the DHPS enzyme.

  • Drug Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target concentration.

  • Plasmid-Mediated Resistance: Resistance genes, such as sul1 and sul2, which code for sulfonamide-resistant DHPS enzymes, are often located on plasmids. These plasmids can be transferred between different bacteria, facilitating the rapid spread of resistance.

Q2: What are the key pharmacokinetic parameters of this compound in poultry?

A2: Understanding the pharmacokinetics of this compound is essential for designing effective dosage regimens. A study in broiler chickens provides key insights into the drug's behavior after intravenous and oral (intracrop) administration. The oral bioavailability of this compound has been calculated to be approximately 49.93% in broiler chickens.

Q3: What are the recommended dosages for this compound in poultry to treat coccidiosis?

A3: The recommended dosage of this compound for treating coccidiosis in poultry typically ranges from 50 to 110 mg per kg of body weight, administered for 3 to 5 consecutive days.[2] For severe infections caused by Eimeria tenella and Eimeria necatrix, a higher concentration in drinking water may be necessary.[3] It's important to adhere to the prescribed duration of treatment; continuing for 48 hours after symptoms improve can help prevent relapse and the emergence of resistance.[2]

Q4: What is the Mutant Prevention Concentration (MPC) and how does it relate to dosage optimization?

A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent required to prevent the growth of the least susceptible single-step mutant subpopulation of a pathogen. The "mutant selection window" (MSW) is the concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC. Maintaining drug concentrations above the MPC is a key strategy to minimize the selection of resistant mutants. Therefore, dosage regimens should be designed to ensure that this compound concentrations at the site of infection consistently exceed the MPC of the target pathogen.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments to determine the efficacy of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent MIC values for this compound 1. Thymidine interference: Media containing thymidine can allow bacteria to bypass the folic acid synthesis pathway, leading to falsely high MICs. 2. Inoculum preparation errors: Incorrect inoculum density can significantly affect MIC results. 3. Improper incubation conditions: Variations in temperature, CO2 levels, or incubation time can alter bacterial growth and drug efficacy. 4. Drug degradation: this compound solution may not be stable under certain storage conditions.1. Use thymidine-free media (e.g., Mueller-Hinton agar/broth supplemented with lysed horse blood) for sulfonamide susceptibility testing. 2. Standardize the inoculum using a McFarland standard and verify the colony-forming unit (CFU)/mL count. 3. Ensure consistent and appropriate incubation conditions as per standardized protocols (e.g., CLSI guidelines). 4. Prepare fresh drug solutions for each experiment and store them protected from light.
No clear MPC endpoint 1. Insufficient inoculum size: An inoculum of at least 10^10 CFU is required to ensure the presence of first-step mutants. 2. Contamination of the culture: Contaminating organisms can obscure the growth of the target pathogen. 3. Inappropriate agar concentration range: The tested concentrations may be too low or too high to define the MPC.1. Concentrate the bacterial culture to achieve a high-density inoculum. Plate a dilution to confirm the CFU count. 2. Use aseptic techniques throughout the experiment and check for culture purity before starting the assay. 3. Perform a preliminary range-finding experiment to estimate the approximate MPC and then use a narrower range of concentrations around that value.
Unexpected resistance in Eimeria in vitro assays 1. Natural resistance of the isolate: The field isolate of Eimeria may have pre-existing resistance to sulfonamides. 2. Incomplete drug activity in vitro: this compound is coccidiostatic, and its full effect may not be apparent in short-term in vitro assays. 3. Issues with the cell line: The host cell line used for the in vitro culture may not be optimal for observing the drug's effect.1. Test a known susceptible reference strain of Eimeria as a control. 2. Extend the observation period of the in vitro assay to assess the impact on later developmental stages of the parasite. 3. Ensure the cell line is healthy and suitable for Eimeria propagation. Consider using primary chicken kidney cells for more relevant results.

Data Presentation

This compound Pharmacokinetic Parameters in Broiler Chickens

The following table summarizes the serum concentrations of this compound in 30-day-old male broiler chickens after a single dose of 60 mg/kg body weight.[1]

Time (hours)Intravenous (IV) Administration (µg/mL)Intracrop (IC) Administration (µg/mL)
0.08399.62 ± 3.314.33 ± 0.45
0.5083.50 ± 4.227.95 ± 0.72
272.68 ± 5.0216.46 ± 2.68
658.43 ± 5.3922.88 ± 3.00
2438.66 ± 4.0416.03 ± 3.53
7213.14 ± 1.645.74 ± 0.98
Minimum Inhibitory Concentration (MIC) Data
OrganismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pasteurella multocida (porcine isolates)Sulfamethoxazole/Trimethoprim>64>64
Pasteurella multocida (avian isolates)Sulfamethoxazole/Trimethoprim0.25>32

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of this compound against bacterial pathogens like Pasteurella multocida using the broth microdilution method.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., dimethyl sulfoxide, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), thymidine-free

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent and then dilute it further in CAMHB to create a working stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working solution in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in broth without drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Determination of Mutant Prevention Concentration (MPC)

This protocol outlines a general method for determining the MPC of this compound.

Materials:

  • All materials listed for the MIC protocol

  • Additional agar plates (thymidine-free)

  • Centrifuge

Procedure:

  • High-Density Inoculum Preparation: Grow a large volume of the bacterial culture to the stationary phase. Concentrate the bacteria by centrifugation and resuspend the pellet in a small volume of broth to achieve a density of ≥10¹⁰ CFU/mL.

  • Plating: Spread a large volume of the high-density inoculum onto a series of agar plates containing increasing concentrations of this compound.

  • Incubation: Incubate the plates at 35-37°C for 24-72 hours.

  • Reading the MPC: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mpc MPC Determination cluster_dosage Dosage Optimization mic_prep Prepare this compound Dilutions mic_mix Inoculate Plates mic_prep->mic_mix mic_inoc Prepare Standardized Inoculum (~5x10^5 CFU/mL) mic_inoc->mic_mix mic_incubate Incubate 16-20h mic_mix->mic_incubate mic_read Read MIC mic_incubate->mic_read mic_mpc_data MIC & MPC Values mic_read->mic_mpc_data Input mpc_prep Prepare this compound Agar Plates mpc_plate Plate Inoculum mpc_prep->mpc_plate mpc_inoc Prepare High-Density Inoculum (≥10^10 CFU/mL) mpc_inoc->mpc_plate mpc_incubate Incubate 24-72h mpc_plate->mpc_incubate mpc_read Read MPC mpc_incubate->mpc_read mpc_read->mic_mpc_data Input pk_data Pharmacokinetic Data pkpd_model PK/PD Modeling pk_data->pkpd_model mic_mpc_data->pkpd_model optimized_dose Optimized Dosage Regimen pkpd_model->optimized_dose

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition This compound Action cluster_resistance Resistance Mechanisms PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS mutated_DHPS Mutated DHPS (Reduced Affinity) PABA->mutated_DHPS Normal Binding DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acids (DNA, RNA) THF->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition This compound->mutated_DHPS Weak/No Binding mutated_DHPS->DHF

Caption: this compound's mechanism of action and resistance.

logical_relationship cluster_dosage Dosage Strategy cluster_outcome Outcome cluster_consequence Clinical Consequence sub_optimal Sub-optimal Dosage (Concentration < MPC) resistance Selection of Resistant Mutants sub_optimal->resistance Leads to optimal Optimal Dosage (Concentration > MPC) eradication Eradication of Pathogen Population optimal->eradication Leads to treatment_failure Treatment Failure resistance->treatment_failure Results in treatment_success Treatment Success eradication->treatment_success Results in

Caption: Relationship between dosage, resistance, and clinical outcome.

References

Sulfaclozine Efficacy Trials: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in sulfaclozine efficacy trials. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key experiments. Visual diagrams generated using Graphviz are included to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it impact its efficacy?

A1: this compound is a sulfonamide antibiotic that acts as a competitive antagonist of para-aminobenzoic acid (PABA).[1] Bacteria and protozoa, such as Eimeria, synthesize their own folic acid, an essential component for DNA and RNA synthesis, using PABA. By binding to the enzyme dihydropteroate synthase, this compound blocks this pathway, thereby inhibiting the growth and replication of the pathogen.[1] This bacteriostatic/coccidiostatic action is most effective during the early stages of infection when pathogens are rapidly dividing.[1] Inconsistent results can arise if the pathogen is not in a rapid growth phase or if there are factors that interfere with this mechanism.

Q2: We are observing lower than expected efficacy in our in vivo poultry trials. What are the most common causes?

A2: Inconsistent efficacy in poultry trials can stem from several factors:

  • Drug Resistance: Prolonged use of sulfonamides can lead to the development of resistance in Eimeria and bacterial strains.[2]

  • Improper Drug Administration: Incorrect dosage, inadequate water intake (for water-soluble formulations), or uneven mixing in feed can lead to underdosing.

  • Water Quality: The pH and mineral content of the water can affect the solubility and stability of this compound.[1]

  • Dietary Factors: High concentrations of PABA in the feed can competitively inhibit this compound's action.

  • Inconsistent Coccidial Challenge: Variability in the oocyst dose or the virulence of the Eimeria strain used for experimental infection can lead to inconsistent disease pressure.

  • Animal Health Status: The immune status of the birds can influence the outcome of a bacteriostatic treatment like this compound.

Q3: How can we standardize our coccidiosis challenge model to ensure consistent infection pressure?

A3: A standardized challenge model is critical for reliable efficacy data. Key considerations include:

  • Source of Eimeria: Use recent field isolates of the target Eimeria species to reflect current field resistance patterns.

  • Oocyst Sporulation and Dose: Ensure complete sporulation of oocysts and administer a precise, predetermined dose to each bird.

  • Route of Administration: Oral gavage is the most accurate method for delivering a consistent dose.

  • Control Groups: Always include non-infected, non-medicated controls and infected, non-medicated controls to establish a baseline for infection severity.

  • Lesion Scoring: Utilize a standardized lesion scoring system to objectively assess intestinal damage.

Troubleshooting Inconsistent Results

Issue 1: Sub-optimal Efficacy Despite Correct Dosage

If you are confident in your dosage calculations and administration, consider the following troubleshooting steps:

1. Assess for Drug Resistance:

  • In Vitro Testing: Conduct an in vitro drug sensitivity assay to determine the minimum inhibitory concentration (MIC) of this compound for your Eimeria isolate.

  • In Vivo Sensitivity Testing: Perform a dose-titration study to see if increasing the this compound concentration improves efficacy.

2. Evaluate Water Quality (for water-soluble formulations):

  • pH: this compound sodium is more soluble in alkaline water. Acidic water can reduce its solubility and, consequently, its bioavailability.

  • Hardness: High levels of minerals (e.g., calcium, magnesium) can potentially interact with this compound, although specific data on this interaction is limited. It is best practice to use water with low mineral content.

3. Analyze Feed Composition:

  • PABA Content: Some feed ingredients, such as brewer's yeast and whole grains, naturally contain PABA.[3] High levels of dietary PABA can compete with this compound, reducing its efficacy. Consider analyzing your feed for PABA content.

Issue 2: High Variability in Lesion Scores and Oocyst Shedding

High variability can obscure the true effect of the treatment. To address this:

1. Refine Your Challenge Model:

  • Dose Uniformity: Ensure every bird in the challenge groups receives the same oocyst dose.

  • Bird Homogeneity: Use birds of the same age, breed, and from the same source to minimize genetic and physiological variations.

  • Environmental Control: Maintain consistent environmental conditions (temperature, humidity, stocking density) for all experimental groups.

2. Standardize Data Collection:

  • Blinded Scoring: Have lesion scoring performed by individuals who are blinded to the treatment groups to prevent bias.

  • Consistent Oocyst Counting: Use a standardized method, such as the McMaster technique, for oocyst counting and ensure the same technician performs the counts if possible.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens (60 mg/kg Body Weight)
ParameterIntravenous (IV) AdministrationOral (Intracrop) Administration
Cmax (µg/mL) 99.62 ± 3.3122.88 ± 3.00
Tmax (h) 0.0836.0
AUC (0-72h) (µg·h/mL) 3855.31008.9
t½β (h) 22.930.1

Data adapted from Sentepe and Eraslan, 2010.[4]

Table 2: Solubility of this compound Sodium in Different Solvents
SolventApproximate Solubility
DMSO ~ 1 mg/mL
Dimethylformamide ~ 1 mg/mL
PBS (pH 7.2) ~ 1 mg/mL

Data from Cayman Chemical Product Information.[5]

Experimental Protocols

Protocol 1: Coccidiosis Challenge Model in Broiler Chickens
  • Animal Selection: Use day-old broiler chicks from a reputable, coccidia-free source.

  • Housing: House birds in wire-floored cages to prevent reinfection from litter. Provide ad libitum access to a standard broiler diet (low in PABA) and water.

  • Acclimation: Allow a 14-day acclimation period before the start of the experiment.

  • Infection: At 14 days of age, orally inoculate each bird in the challenge groups with a predetermined dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 Eimeria tenella oocysts).

  • Treatment: Begin this compound treatment via drinking water or feed at the time of infection or at a specified time post-infection, according to the trial design.

  • Data Collection:

    • Lesion Scoring: At 5-7 days post-infection, euthanize a subset of birds from each group and score intestinal lesions using a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Shedding: Collect fecal samples from each group for several days post-infection and determine the oocysts per gram (OPG) of feces using the McMaster technique.

    • Performance Parameters: Record body weight gain and feed conversion ratio throughout the trial.

Protocol 2: In Vitro this compound Sensitivity Assay for Eimeria
  • Cell Culture: Grow a suitable host cell line, such as Madin-Darby bovine kidney (MDBK) cells, in 96-well plates.

  • Sporozoite Excystation: Prepare fresh Eimeria sporozoites by treating oocysts with a solution of trypsin and bile salts.

  • Drug Dilution: Prepare a series of dilutions of this compound in the cell culture medium.

  • Infection and Treatment: Inoculate the cell monolayers with the sporozoites and immediately add the different concentrations of this compound. Include untreated infected and uninfected control wells.

  • Incubation: Incubate the plates for 24-48 hours to allow for parasite invasion and development.

  • Assessment:

    • Microscopic Examination: Stain the cells and count the number of intracellular parasites in each well.

    • Molecular Quantification: Alternatively, extract DNA from the wells and quantify the amount of Eimeria DNA using a species-specific quantitative PCR (qPCR) assay.

  • Data Analysis: Calculate the percentage of inhibition of parasite invasion/development for each drug concentration compared to the untreated control to determine the MIC.

Visualizations

This compound's Mechanism of Action

Sulfaclozine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product This compound This compound This compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Replication Pathogen Replication DNA_RNA->Replication

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Troubleshooting Workflow for Inconsistent Efficacy

Troubleshooting_Workflow Start Inconsistent Efficacy Observed Check_Dosage Verify Dosage Calculation & Administration Start->Check_Dosage Check_Resistance Investigate Drug Resistance Check_Dosage->Check_Resistance Dosage Correct Check_Water Analyze Water Quality (pH, Hardness) Check_Resistance->Check_Water In_Vitro_Assay In Vitro Sensitivity Assay Check_Resistance->In_Vitro_Assay In_Vivo_Study In Vivo Dose-Response Study Check_Resistance->In_Vivo_Study Check_Feed Assess Feed for PABA Content Check_Water->Check_Feed Adjust_Water Adjust Water pH (if possible) Check_Water->Adjust_Water Check_Challenge Review Coccidiosis Challenge Protocol Check_Feed->Check_Challenge Change_Feed Source Low-PABA Feed Ingredients Check_Feed->Change_Feed Refine_Challenge Standardize Oocyst Dose & Administration Check_Challenge->Refine_Challenge Outcome Improved Consistency In_Vitro_Assay->Outcome In_Vivo_Study->Outcome Adjust_Water->Outcome Change_Feed->Outcome Refine_Challenge->Outcome

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

Factors Influencing this compound Bioavailability

Bioavailability_Factors cluster_factors Influencing Factors This compound This compound Administration Bioavailability Effective Bioavailability This compound->Bioavailability Leads to Water_Quality Water Quality (pH, Hardness) Water_Quality->Bioavailability Diet Dietary Components (e.g., PABA) Diet->Bioavailability Drug_Resistance Pathogen Resistance Drug_Resistance->Bioavailability Animal_Health Host Immune Status & Gut Health Animal_Health->Bioavailability

Caption: Key factors that can positively or negatively impact this compound bioavailability.

References

Technical Support Center: Enhancing the Oral Bioavailability of Sulfaclozine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of sulfaclozine. The content is structured to address common challenges and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and why is it a concern?

A1: The oral bioavailability of this compound has been reported to be as low as 49.93% in broiler chickens[1]. This low bioavailability can lead to high variability in therapeutic efficacy and may require higher doses to achieve the desired therapeutic effect, which can increase the risk of side effects.

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: Key strategies focus on improving the solubility and dissolution rate of this compound, a poorly water-soluble drug. The most promising approaches include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate[2][3][4].

  • Nanocrystallization: Reducing the particle size of this compound to the nanoscale increases the surface area available for dissolution, which can significantly improve bioavailability.

  • Co-crystallization: This technique involves forming a crystalline complex of this compound with a water-soluble co-former to enhance its solubility and dissolution properties[5][6][7].

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs like this compound.

Q3: Are there any existing studies demonstrating enhanced bioavailability of this compound with these advanced formulations?

A3: While extensive research exists on these formulation techniques for other poorly soluble drugs, including the related sulfonamide sulfasalazine, specific studies detailing the enhanced in vivo bioavailability of this compound using these methods are limited in publicly available literature. The provided protocols are based on established methodologies for similar compounds and serve as a starting point for formulation development.

Troubleshooting Guides

Solid Dispersion Formulations
Problem Possible Cause Suggested Solution
Low drug loading in the solid dispersion. - Poor miscibility between this compound and the chosen polymer. - Use of an inappropriate solvent system.- Screen different polymers with varying hydrophilicity (e.g., PVP, HPMC, Soluplus®). - Use a solvent system that solubilizes both the drug and the polymer effectively.
Drug recrystallization during storage. - The formulation is in a thermodynamically unstable amorphous state. - Inappropriate polymer selection or drug-to-polymer ratio.- Increase the polymer concentration to better stabilize the amorphous drug. - Incorporate a secondary polymer to inhibit crystallization. - Store the formulation in a low-humidity environment.
Incomplete drug release during in vitro dissolution. - The polymer forms a viscous gel layer that hinders drug diffusion. - The drug has recrystallized on the surface of the solid dispersion particles.- Use a lower molecular weight polymer or a combination of polymers to modulate the viscosity of the gel layer. - Incorporate a surfactant into the formulation to improve wettability.
Nanoparticle Formulations
Problem Possible Cause Suggested Solution
Large particle size or high polydispersity index (PDI). - Inefficient homogenization or sonication. - Inappropriate stabilizer concentration.- Optimize the energy input during particle size reduction (e.g., increase sonication time or homogenization pressure). - Screen different stabilizers (e.g., Poloxamer 188, Tween 80) and optimize their concentration.
Particle aggregation upon storage. - Insufficient surface stabilization. - Inappropriate storage conditions.- Ensure sufficient stabilizer is used to provide steric or electrostatic stabilization. - Lyophilize the nanosuspension with a cryoprotectant (e.g., mannitol, trehalose) to improve long-term stability.
Low entrapment efficiency. - Drug leakage into the external phase during formulation. - High drug solubility in the external phase.- Optimize the organic-to-aqueous phase ratio. - Use a polymer with a higher affinity for the drug. - Perform the emulsification step at a lower temperature to reduce drug partitioning into the aqueous phase.
Co-crystal Formulations
Problem Possible Cause Suggested Solution
Failure to form co-crystals. - Lack of suitable intermolecular interactions (e.g., hydrogen bonding) between this compound and the co-former. - Inappropriate solvent for co-crystallization.- Conduct a co-former screen using a variety of pharmaceutically acceptable compounds with complementary functional groups. - Experiment with different crystallization techniques (e.g., liquid-assisted grinding, slurry crystallization) and a range of solvents.
Formation of a physical mixture instead of co-crystals. - The grinding or crystallization conditions are not optimal.- Increase the grinding time or energy in liquid-assisted grinding. - Optimize the solvent and temperature profile for slurry crystallization.
Co-crystal dissociates back to the starting materials during dissolution. - The co-crystal is not stable in the dissolution medium.- This is an inherent property of some co-crystals. Focus on capturing the "spring and parachute" effect where a transient supersaturation is achieved, leading to enhanced absorption. The use of precipitation inhibitors in the formulation can help maintain the supersaturated state.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Broiler Chickens (Baseline Data)
FormulationDose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Oral Suspension6022.88 ± 3.006.001141.6 ± 141.4 (AUC₀→₇₂)49.93[1]
ESB3® (Reference)3016.21 ± 0.374.06183.44 ± 10.15 (AUC₀→∞)Not Reported[8]
Oraclozin® (Test)3015.24 ± 0.484.01176.02 ± 8.38 (AUC₀→∞)Not Reported[8]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask with gentle stirring.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.

  • Continue evaporation until a dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Formulation of this compound Nanoparticles by Emulsification-Solvent Evaporation

Objective: To produce this compound nanoparticles to increase surface area and enhance bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Methodology:

  • Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of dichloromethane to form the organic phase.

  • Add the organic phase dropwise to 20 mL of a 1% w/v aqueous PVA solution while homogenizing at 10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.

  • Subject the coarse emulsion to probe sonication for 3 minutes in an ice bath to form a nanoemulsion.

  • Transfer the nanoemulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Resuspend the washed nanoparticles in a small volume of cryoprotectant solution (e.g., 5% mannitol).

  • Freeze the nanosuspension at -80°C and then lyophilize to obtain a dry powder of this compound nanoparticles.

Synthesis of this compound Co-crystals by Liquid-Assisted Grinding

Objective: To prepare co-crystals of this compound with a pharmaceutically acceptable co-former to improve solubility.

Materials:

  • This compound

  • Nicotinamide (co-former)

  • Ethanol

  • Ball mill or mortar and pestle

  • Spatula

Methodology:

  • Weigh stoichiometric amounts of this compound and nicotinamide (e.g., a 1:1 molar ratio).

  • Place the powders in a milling jar (for a ball mill) or a mortar.

  • Add a minimal amount of ethanol (e.g., 10-20 µL per 100 mg of powder) to moisten the powder mixture.

  • If using a ball mill, mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30-60 minutes).

  • If using a mortar and pestle, grind the mixture vigorously for 30-60 minutes.

  • Collect the resulting powder and allow it to air dry to remove the residual solvent.

  • Characterize the product using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_analysis Analysis A Weigh this compound & PVP B Dissolve in Methanol A->B C Solvent Evaporation (Rotavap) B->C D Vacuum Drying C->D E Pulverization & Sieving D->E F Characterization (PXRD, DSC) E->F G In Vitro Dissolution E->G H In Vivo Bioavailability Study E->H

Caption: Workflow for the preparation and analysis of this compound solid dispersion.

Bioavailability_Enhancement_Mechanisms cluster_formulation Formulation Strategies cluster_properties Physicochemical Changes cluster_outcome Biological Outcome SolidDispersion Solid Dispersion Amorphous Amorphous State SolidDispersion->Amorphous Nanoparticles Nanoparticles IncreasedSurface Increased Surface Area Nanoparticles->IncreasedSurface CoCrystals Co-crystals ImprovedSolubility Improved Solubility CoCrystals->ImprovedSolubility EnhancedDissolution Enhanced Dissolution Rate Amorphous->EnhancedDissolution IncreasedSurface->EnhancedDissolution ImprovedSolubility->EnhancedDissolution IncreasedBioavailability Increased Oral Bioavailability EnhancedDissolution->IncreasedBioavailability

Caption: Mechanisms of bioavailability enhancement for this compound.

References

Technical Support Center: Reducing Sulfaclozine Residue in Poultry Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to reducing sulfaclozine residue levels in poultry products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its residues in poultry a concern?

This compound (also known as sulfachloropyrazine) is a sulfonamide antibiotic effective against bacterial and protozoal infections in poultry, such as coccidiosis, fowl cholera, and salmonellosis.[1] Its mechanism of action involves inhibiting the synthesis of folic acid, which is essential for the growth of these pathogens.[1] Concerns about this compound residues in poultry products stem from potential human health risks, including hypersensitivity reactions and the development of antimicrobial resistance.[2][3] To mitigate these risks, regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for this compound in edible tissues.[2]

Q2: What are the established withdrawal periods for this compound in poultry?

The withdrawal period is the time required after the last administration of a drug for its residues in the animal's tissues to deplete to levels below the MRL. This period can vary depending on the drug formulation, dosage, and local regulations. For this compound in broilers, a withdrawal time of 1 day has been noted in some pharmacopoeias, while other sources suggest a withdrawal period of up to 14 days for meat.[4] It is crucial to adhere to the specific withdrawal period indicated on the product label and by local regulatory authorities.

Q3: How is this compound metabolized and eliminated in chickens?

Sulfonamides like this compound are primarily metabolized in the liver.[5] The main metabolic pathways include acetylation and oxidation.[5] These metabolic processes transform the drug into more water-soluble compounds, which are then predominantly excreted by the kidneys.[5] The oral bioavailability of this compound in broiler chickens has been calculated to be approximately 49.93%.[2][3]

Experimental Protocols and Methodologies

Protocol: Determination of this compound Residues in Poultry Tissues by LC-MS/MS

This protocol is adapted from a validated method for the detection of sulfachloropyridazine (this compound) in broiler chicken tissues.[2][3][6]

1. Sample Preparation and Extraction:

  • Homogenize 2 grams of tissue (muscle or liver) with a suitable solvent.

  • The extraction can be performed using an ethyl acetate/methanol/acetonitrile mixture.

  • Centrifuge the homogenate to separate the supernatant containing the analyte.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[2]

2. Solid-Phase Extraction (SPE) Clean-up:

  • Reconstitute the dried extract in a suitable buffer.

  • Use an aromatic sulfonic acid SPE cartridge for clean-up.[2][3][6]

  • Condition the SPE cartridge sequentially with methanol and water.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Utilize a C18 analytical column.

    • Employ an isocratic mobile phase, for example, a mixture of 45% mobile phase A (e.g., 0.1% formic acid in water) and 55% mobile phase B (e.g., 0.1% formic acid in acetonitrile).[2]

    • Set the column oven temperature to 35°C.[2]

  • Mass Spectrometric Detection:

    • Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C₆-sulfamethazine).[2][3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies of this compound in poultry.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens (60 mg/kg bw) [7][8]

ParameterIntravenous (IV) AdministrationOral (Intracrop) Administration
Serum Concentration (µg/mL)
0.083 h99.62 ± 3.314.33 ± 0.45
0.50 h83.50 ± 4.227.95 ± 0.72
2 h72.68 ± 5.0216.46 ± 2.68
6 h58.43 ± 5.3922.88 ± 3.00
24 h38.66 ± 4.0416.03 ± 3.53
72 h13.14 ± 1.645.74 ± 0.98

Table 2: Analytical Method Validation Parameters for this compound (Sulfachloropyridazine) Detection by LC-MS/MS [2][3]

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Muscle5 µg/kg6.2 µg/kg
Liver10 µg/kg12.7 µg/kg
Feathers10 µg/kg14.6 µg/kg

Troubleshooting Guide for this compound Residue Analysis

Problem Potential Cause(s) Troubleshooting Steps
High System Pressure * Clogged frits, filters, or guard column.[9] * Blockage in tubing or injector.[9] * Precipitation of buffer in the mobile phase.[10]* Systematically check and replace filters and frits. * Back-flush the column with a compatible solvent. * Ensure the mobile phase buffer is fully dissolved and compatible with the organic solvent percentage.[10]
Baseline Noise or Drift * Contaminated mobile phase or solvents.[10] * Air bubbles in the pump or detector.[9] * Detector lamp nearing the end of its life.* Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[10] * Degas the mobile phase thoroughly.[11] * Purge the pump to remove air bubbles.[9] * Check the detector's performance and lamp usage hours.
Poor Peak Shape (Tailing or Fronting) * Column degradation or contamination.[11] * Mismatch between injection solvent and mobile phase.[10] * Co-elution with an interfering compound from the matrix.* Wash the column with a strong solvent or replace it if necessary.[12] * Dissolve and inject the sample in the mobile phase whenever possible.[10] * Optimize the sample clean-up procedure to remove more matrix components.
Low Analyte Recovery * Inefficient extraction from the tissue matrix. * Loss of analyte during the SPE clean-up step. * Degradation of the analyte.* Optimize the extraction solvent and homogenization time. * Ensure the pH is optimal for the SPE binding and elution steps. * Check for analyte stability in the used solvents and storage conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis TissueSample Poultry Tissue Sample (Muscle/Liver) Homogenization Homogenization with Extraction Solvent TissueSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Evaporation to Dryness Supernatant->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 Evaporation of Eluate SPE->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Data Data Acquisition and Processing LCMS->Data

Caption: Workflow for this compound Residue Analysis in Poultry Tissues.

This compound Metabolism Pathway

metabolism_pathway cluster_liver Liver Metabolism This compound This compound (Parent Drug) Acetylation Acetylation This compound->Acetylation Phase II Oxidation Oxidation This compound->Oxidation Phase I Metabolites Water-Soluble Metabolites Acetylation->Metabolites Oxidation->Metabolites Excretion Renal Excretion (Kidneys) Metabolites->Excretion

Caption: Simplified Metabolic Pathway of this compound in Poultry.

References

Technical Support Center: Enhancing the Palatability of Sulfaclozine-Medicated Feed for Poultry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the palatability of sulfaclozine-medicated feed in poultry.

Troubleshooting Guide

Issue: Reduced Feed Intake or Feed Refusal

Poultry may exhibit reduced feed intake or outright refusal of feed medicated with this compound, potentially due to its unpalatable taste. This can lead to suboptimal drug dosage and compromised therapeutic outcomes.

Potential Cause Troubleshooting Steps
Unpleasant Taste/Odor of this compound 1. Incorporate Flavoring Agents: Mask the taste with natural or artificial flavors known to be accepted by poultry.[1][2] Options include anise, cinnamon, or fruit extracts.[1][2] 2. Add Sweeteners: Utilize sweeteners to improve feed palatability. While chickens' perception of sweet taste differs from mammals, some sweeteners have shown positive effects on feed intake.[3][4] 3. Microencapsulation: Encapsulate the this compound particles to create a physical barrier between the drug and the bird's taste receptors.[5][6][7][8][9]
Poor Formulation and Mixing 1. Ensure Homogenous Mixing: Uneven distribution of this compound can lead to "hotspots" of intense negative taste. Implement thorough mixing protocols. 2. Granulation/Pelleting: This process can improve feed consistency and reduce the segregation of ingredients, potentially masking off-flavors.[10][11][12]
Neophobia (Fear of New Feed) 1. Gradual Introduction: Introduce the medicated feed gradually, mixing it with non-medicated feed and increasing the proportion of medicated feed over several days.

Frequently Asked Questions (FAQs)

Q1: What is the likely taste profile of this compound that causes feed refusal in poultry?

While specific studies on the taste profile of this compound are limited, sulfonamides as a class of drugs can be unpalatable. It is plausible that this compound presents a bitter or otherwise aversive taste to poultry, leading to decreased feed consumption.

Q2: What are the most effective taste-masking techniques for this compound in poultry feed?

Several techniques can be employed to mask the taste of this compound:

  • Flavoring Agents and Sweeteners: The use of flavors and sweeteners is a common first-line approach to improve the overall palatability of the feed.[1][2][3][4]

  • Microencapsulation: This technique involves coating the drug particles with a polymer, effectively isolating the taste from the bird's palate.[5][6][7][8][9] This is a highly effective method for taste masking.[7]

  • Granulation: Processing the medicated feed into granules can improve its physical characteristics and may help in masking unpleasant tastes.[10][11][12]

Q3: Are there any quantitative data on the effectiveness of these methods for this compound?

Q4: How can I experimentally evaluate the palatability of my this compound formulation?

Two primary methods for evaluating feed palatability in poultry are the Two-Choice Feed Preference Test and the Conditioned Taste Aversion Test. Detailed protocols for these experiments are provided below.

Quantitative Data Summary

The following table summarizes the effects of various sweeteners on broiler performance, which can be an indirect indicator of improved palatability and feed intake. It is important to note that this data is not specific to this compound-medicated feed.

Table 1: Effect of Dietary Sweeteners on Broiler Performance

SweetenerInclusion LevelObservationReference
Stevioside250 mg/kgIncreased growth performance, reduced intestinal inflammation.[4]
VariousNot specifiedCan promote feed intake and improve growth performance.[3]

Experimental Protocols

Two-Choice Feed Preference Test

This experiment is designed to determine if poultry show a preference between a control feed and a this compound-medicated feed with a taste-masking agent.

Objective: To assess the relative palatability of a taste-masked this compound feed formulation compared to a control feed.

Materials:

  • Test chickens (e.g., broilers, layers)

  • Individual or small group cages

  • Two identical feed troughs per cage

  • Control feed (non-medicated)

  • Test feed (this compound-medicated with taste-masking agent)

  • Basal diet (used for adaptation)

  • Scale for weighing feed

Methodology:

  • Acclimation (3-5 days):

    • House the birds in the experimental cages.

    • Provide the basal diet in both feed troughs to accustom the birds to the feeding setup.

  • Feed Withdrawal (Optional):

    • A short period of feed withdrawal (e.g., 2 hours) prior to the test can increase feeding motivation.[13]

  • Test Period (e.g., 1-4 hours):

    • Present the birds with a choice between the control feed in one trough and the test feed in the other.

    • The position of the troughs should be randomized and alternated daily to avoid place preference bias.[14]

  • Data Collection:

    • At the end of the test period, remove the feed troughs and weigh the remaining feed in each.

    • Calculate the amount of each feed consumed.

  • Analysis:

    • Calculate the preference ratio: (Consumption of Test Feed) / (Total Feed Consumption) x 100%.

    • A preference ratio significantly above 50% indicates a preference for the test feed. A ratio around 50% suggests no preference, and a ratio significantly below 50% indicates an aversion to the test feed.

    • Statistical analysis (e.g., t-test) should be used to compare the consumption of the two feeds.[13]

Conditioned Taste Aversion (CTA) Test

This experiment determines if a feed formulation creates a negative post-ingestive experience, leading to learned aversion.

Objective: To evaluate if the this compound formulation induces a conditioned taste aversion in poultry.

Materials:

  • Test chickens

  • Individual cages

  • Control feed

  • Test feed (this compound-medicated)

  • Aversion-inducing agent (e.g., Lithium Chloride - LiCl)

  • Saline solution (control injection)

  • Syringes for intraperitoneal (IP) injections

Methodology:

  • Acclimation and Training (3-4 days):

    • House birds individually.

    • Provide a basal diet.

    • Handle the birds to accustom them to the injection procedure (sham injections with no substance).

  • Conditioning Day 1:

    • Provide the test feed for a limited period (e.g., 30 minutes).

    • Immediately after the feeding period, administer an IP injection of LiCl to the experimental group and saline to the control group. LiCl induces temporary gastrointestinal malaise.

  • Preference Test Day 1 (24 hours post-conditioning):

    • Offer the birds a choice between the test feed and a novel, palatable feed.

    • Measure the consumption of each feed. A significant decrease in the intake of the test feed by the LiCl group compared to the saline group indicates a learned aversion.

  • Conditioning Day 2 (Optional):

    • A second conditioning session can be performed to strengthen the aversion.

  • Preference Test Day 2 (24 hours post-conditioning 2):

    • Repeat the preference test.

Visualizations

Experimental_Workflow_Two_Choice_Test cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimation Acclimation (3-5 days) Basal diet in both troughs withdrawal Optional Feed Withdrawal (e.g., 2 hours) acclimation->withdrawal presentation Present Control vs. Test Feed (Randomize trough positions) withdrawal->presentation consumption Measure Feed Consumption (1-4 hour period) presentation->consumption calculate Calculate Preference Ratio consumption->calculate analyze Statistical Analysis (e.g., t-test) calculate->analyze end end analyze->end Conclusion on Palatability

Caption: Workflow for the Two-Choice Feed Preference Test.

Troubleshooting_Feed_Refusal cluster_solutions1 Solutions for Taste/Odor cluster_solutions2 Solutions for Formulation cluster_solutions3 Solution for Neophobia start Problem: Reduced Feed Intake of this compound Feed cause1 Potential Cause: Unpleasant Taste/Odor start->cause1 cause2 Potential Cause: Poor Formulation start->cause2 cause3 Potential Cause: Neophobia start->cause3 sol1a Add Flavors/Sweeteners cause1->sol1a sol1b Microencapsulate This compound cause1->sol1b sol2a Ensure Homogenous Mixing cause2->sol2a sol2b Granulate/Pellet the Feed cause2->sol2b sol3a Gradual Introduction of Medicated Feed cause3->sol3a end Improved Feed Palatability & Intake sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end

Caption: Troubleshooting Decision Tree for Feed Refusal.

References

Validation & Comparative

A Comparative Analysis of Sulfaclozine and Toltrazuril in the Management of Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of two prominent anticoccidial agents, sulfaclozine and toltrazuril, against Eimeria, the causative agent of coccidiosis in livestock. The information presented is collated from various experimental studies to aid in research, drug development, and strategic implementation of control programs.

Executive Summary

Coccidiosis remains a significant economic burden in the poultry and livestock industries. Both this compound, a sulfonamide, and toltrazuril, a triazine derivative, are widely utilized for the control and treatment of this parasitic disease. Experimental evidence suggests that while both drugs are effective, they differ in their mechanisms of action, breadth of activity against the parasite's life cycle stages, and overall impact on production parameters. Toltrazuril generally demonstrates a broader and more potent cidal activity, leading to more significant reductions in oocyst shedding and better performance in infected animals. This compound, a coccidiostat, is effective in controlling outbreaks and can be a valuable tool in shuttle and rotation programs.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize key performance indicators from comparative studies evaluating this compound and toltrazuril in broiler chickens experimentally infected with Eimeria.

Table 1: Efficacy of this compound and Toltrazuril on Oocyst Shedding and Mortality

Treatment GroupOocysts Per Gram (OPG) of Feces (Reduction %)Mortality Rate (%)Study Reference
Infected, Untreated ControlBaseline60%[1]
This compound (10 mg/kg BW)Significant Reduction30%[1]
Toltrazuril (10 mg/kg BW)Very Significant Reduction (Superior to this compound)20%[1]
Toltrazuril (1 mL/L) + this compound (2 g/L)Superior to individual treatments0%[2]
Toltrazuril (1 mL/L)Significant Reduction0%[2]
This compound (2 g/L)Significant Reduction13.33%[2]

Table 2: Impact of this compound and Toltrazuril on Broiler Performance Parameters

Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)Study Reference
Healthy Control (Uninfected, Untreated)780.21 ± 1.29-[1]
Infected, Untreated ControlSignificantly ReducedPoor[2]
This compound (10 mg/kg BW)Significant Increase (post-treatment)Improved[1][2]
Toltrazuril (10 mg/kg BW)Significant Increase (post-treatment, higher than this compound)Improved[1][2]
Toltrazuril (15 mg/kg) in miceSignificantly higher than control and DCZ-treated groups-[3][4]

Mechanisms of Action

The distinct efficacies of this compound and toltrazuril stem from their different modes of action at the cellular level.

This compound: As a sulfonamide, this compound acts as a competitive antagonist of para-aminobenzoic acid (PABA).[5] PABA is an essential precursor for the synthesis of folic acid, a coenzyme vital for the synthesis of nucleic acids in the Eimeria parasite.[5] By inhibiting the folic acid pathway, this compound disrupts DNA and RNA synthesis, leading to a bacteriostatic or coccidiostatic effect, primarily targeting the second-generation schizonts.[6]

Toltrazuril: Toltrazuril exhibits a broader and more lethal mechanism of action. It disrupts the intracellular development of all stages of coccidia, including schizogony and gametogony.[1] Its primary mode of action is believed to be the interference with the parasite's respiratory chain enzymes, such as NADH oxidase and fumarate reductase.[7][8] It also affects enzymes involved in pyrimidine synthesis.[7] Recent studies suggest that toltrazuril induces oxidative stress and autophagy in Eimeria tenella, leading to parasite death.[9] This multifaceted attack results in swelling of the endoplasmic reticulum and mitochondria, and disturbances in nuclear division.[9]

Experimental Protocols

Below are the detailed methodologies for key experiments cited in this guide.

Study 1: Comparative Efficacy in Broiler Chickens (Hagag et al.) [2]

  • Objective: To investigate the therapeutic efficacy of toltrazuril, this compound sodium, and their combination against experimentally induced caecal coccidiosis in broiler chickens.

  • Animals: Seventy-five, one-day-old broiler chicks were randomly divided into five equal groups (n=15).

  • Infection Protocol: All groups, except the negative control, were orally inoculated with 5 × 10⁴ sporulated oocysts of a field isolate of Eimeria tenella on day 15 of age.

  • Treatment Regimen:

    • G1: Non-infected, non-treated (Negative Control).

    • G2: Infected, non-treated (Positive Control).

    • G3: Infected, treated with toltrazuril (1 mL/L of drinking water).

    • G4: Infected, treated with sodium this compound (2 g/L of drinking water).

    • G5: Infected, treated with toltrazuril (1 mL/L) + sodium this compound (2 g/L).

    • Treatment was administered for three consecutive days starting on day 20 of age.

  • Data Collection:

    • Oocyst Counts: Oocysts per gram (OPG) of feces were determined.

    • Performance Parameters: Body weight gain and feed conversion ratio (FCR) were calculated weekly from day 15.

    • Biochemical Analysis: Serum levels of AST, ALT, ALP, uric acid, and creatinine were measured.

    • Hematological Parameters: Blood samples were analyzed for various hematological values.

    • Histopathology: Tissue samples were examined for pathological changes.

Study 2: Comparative Evaluation in a Murine Model (Kim et al.) [3][4]

  • Objective: To compare the efficacies of toltrazuril and diclazuril (another triazine) and their effect on the induction of acquired resistance using a murine model. While this study does not directly involve this compound, it provides a robust protocol for evaluating anticoccidial efficacy.

  • Animals: Male C57BL/6J mice.

  • Infection Protocol: Mice were orally inoculated with 1,000 sporulated Eimeria vermiformis oocysts.

  • Treatment Regimen:

    • Toltrazuril (TTZ) was administered orally at a dose of 15 mg/kg.

    • Diclazuril (DCZ) was administered orally at a dose of 5 mg/kg.

    • Treatment was given on day 3 post-infection.

  • Data Collection:

    • Oocyst Excretion: Oocyst counts were performed using a modified McMaster's method.

    • Body Weight Gain: Body weight was monitored throughout the experiment.

    • Immunological Analysis: T lymphocyte subsets (CD4+ and CD8+) in the spleen and mesenteric lymph nodes were analyzed by flow cytometry.

Visualizing Mechanisms and Workflows

Diagram 1: this compound Mechanism of Action

Sulfaclozine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase Substrate Folic_Acid Folic Acid Synthesis DHF_Synthase->Folic_Acid Product This compound This compound This compound->DHF_Synthase Competitive Inhibition Nucleic_Acid Nucleic Acid (DNA/RNA) Synthesis Folic_Acid->Nucleic_Acid

Caption: Competitive inhibition of folic acid synthesis by this compound.

Diagram 2: Toltrazuril's Multi-Target Mechanism of Action

Toltrazuril_Mechanism Toltrazuril Toltrazuril Mitochondrion Mitochondrion (Respiratory Chain) Toltrazuril->Mitochondrion Inhibits Pyrimidine Pyrimidine Synthesis Enzymes Toltrazuril->Pyrimidine Inhibits ROS Reactive Oxygen Species (ROS) Production Mitochondrion->ROS Parasite_Death Parasite Death Pyrimidine->Parasite_Death Disrupts Replication Autophagy Autophagy ROS->Autophagy Induces Autophagy->Parasite_Death

Caption: Toltrazuril's multi-faceted attack on Eimeria cellular functions.

Diagram 3: General Experimental Workflow for Anticoccidial Efficacy Testing

Experimental_Workflow Start Acquire Day-Old Chicks/ Mice Randomization Randomize into Treatment Groups Start->Randomization Infection Experimental Infection (Eimeria oocysts) Randomization->Infection Treatment Administer Treatments (this compound/Toltrazuril) Infection->Treatment Data_Collection Data Collection Treatment->Data_Collection OPG Oocyst Counts Data_Collection->OPG Performance Body Weight, FCR Data_Collection->Performance Clinical Mortality, Lesion Scores Data_Collection->Clinical Analysis Statistical Analysis and Comparison OPG->Analysis Performance->Analysis Clinical->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Caption: A typical workflow for in vivo anticoccidial drug efficacy studies.

Conclusion

The comparative data indicates that toltrazuril generally provides a higher degree of efficacy against Eimeria infections compared to this compound. This is reflected in its ability to more effectively reduce oocyst shedding, lower mortality rates, and improve production parameters.[1][2] The cidal and broad-spectrum activity of toltrazuril against multiple intracellular stages of the parasite contributes to its superior performance.[1][8] However, this compound remains a relevant anticoccidial agent. Its distinct mechanism of action makes it a valuable component in rotation or shuttle programs designed to mitigate the development of drug resistance.[6][10] The choice between these two compounds, or their potential combination, should be guided by the specific epidemiological context, the history of drug use on a particular farm, and the overall goals of the coccidiosis control program. Further research into synergistic combinations and optimal rotation strategies is warranted to prolong the effectiveness of these critical therapeutic agents.

References

Synergistic Anticoccidial Effects of Sulfaclozine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enhanced Efficacy of Sulfaclozine Combinations Against Avian Coccidiosis.

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the poultry industry, leading to substantial economic losses. The continuous use of anticoccidial agents has resulted in the emergence of drug-resistant strains, necessitating the exploration of combination therapies to enhance efficacy and mitigate resistance. This compound, a sulfonamide anticoccidial, has demonstrated synergistic effects when combined with other anticoccidial agents, offering a promising strategy for the control of this pervasive disease. This guide provides a comparative analysis of the performance of this compound in combination with other anticoccidials, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways.

Comparative Performance of this compound Combinations

The efficacy of anticoccidial treatments is commonly evaluated based on several key performance indicators in poultry, including body weight gain (BWG), feed conversion ratio (FCR), oocyst per gram (OPG) of feces, and intestinal lesion scores. The following tables summarize the synergistic effects of this compound when combined with toltrazuril and a sulfaquinoxaline-diaveridine mixture in broiler chickens experimentally infected with Eimeria tenella.

Table 1: Efficacy of this compound in Combination with Toltrazuril against Eimeria tenella Infection in Broiler Chickens
Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Per Gram (OPG) x 10^4Lesion Score
Non-infected Control 250.5 ± 15.21.65 ± 0.1000
Infected Control 185.3 ± 12.82.15 ± 0.18150.2 ± 25.53.8 ± 0.4
This compound alone 210.7 ± 14.11.85 ± 0.1245.6 ± 8.92.1 ± 0.3
Toltrazuril alone 225.4 ± 13.51.78 ± 0.1120.3 ± 5.11.5 ± 0.2
This compound + Toltrazuril 245.1 ± 16.01.68 ± 0.095.7 ± 1.80.8 ± 0.1

Data adapted from a study on experimentally induced caecal coccidiosis in broiler chickens.[1]

The combination of this compound and toltrazuril demonstrated a significant improvement in all performance parameters compared to the individual treatments, indicating a strong synergistic effect. The combination therapy resulted in body weight gain and FCR comparable to the non-infected control group, along with a drastic reduction in oocyst shedding and intestinal lesions.[1]

Table 2: Comparative Efficacy of this compound and Sulfaquinoxaline + Diaveridine against Mixed Eimeria spp. Infection
Treatment GroupOocyst Per Gram (OPG) on Day 25Lesion Score on Day 25
Non-infected Control 00
Infected Control 125,0003.5
This compound 00.5
Sulfaquinoxaline + Diaveridine 00.5

Data adapted from a comparative investigation on broiler coccidiosis.[2]

In this study, both this compound and the combination of sulfaquinoxaline and diaveridine were highly effective in controlling coccidiosis, completely inhibiting oocyst shedding and significantly reducing intestinal lesions one week after treatment.[2] While this particular study did not show a synergistic effect of a this compound combination, it highlights its comparable high efficacy to another combination therapy.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

Experimental Protocol for this compound and Toltrazuril Combination Study
  • Animal Model: Seventy-five, one-day-old broiler chicks were randomly divided into five groups of 15 birds each.

  • Housing: Birds were housed in wire-floored cages with ad libitum access to feed and water.

  • Infection: On day 15 of age, all groups except the non-infected control were orally inoculated with 5 x 10^4 sporulated oocysts of a field isolate of Eimeria tenella.

  • Treatment Administration: Treatments were administered in the drinking water for three consecutive days, starting from day 20 of age.

    • Group 1 (Non-infected Control): No infection, no treatment.

    • Group 2 (Infected Control): Infected, no treatment.

    • Group 3 (Toltrazuril): Infected, treated with toltrazuril (1 mL/L).

    • Group 4 (this compound): Infected, treated with sodium this compound (2 g/L).

    • Group 5 (Combination): Infected, treated with toltrazuril (1 mL/L) + sodium this compound (2 g/L).

  • Data Collection:

    • Body Weight Gain and FCR: Calculated weekly from day 15.

    • Oocyst Per Gram (OPG): Fecal samples were collected, and oocysts were counted using a McMaster chamber on specific days post-infection.

    • Lesion Scoring: On day 28, a subset of birds from each group was euthanized, and the caecal lesions were scored on a scale of 0 to 4.[1]

Experimental Protocol for this compound and Sulfaquinoxaline + Diaveridine Comparison Study
  • Animal Model: Sixty-four, one-day-old male broiler chicks (Ross 308 strain) were randomly divided into four groups of 16 chicks each.

  • Housing: Birds were reared in cages up to 28 days of age.

  • Infection: On day 12 of age, groups 2, 3, and 4 were orally infected with 100,000 sporulated oocysts of a mixture of Iranian Eimeria species (E. tenella, E. necatrix, E. acervulina, and E. maxima).

  • Treatment Administration: Treatments were administered in the drinking water starting on day 17 of age.

    • Group 1 (Negative Control): Non-infected, non-treated.

    • Group 2 (this compound): Infected, treated with this compound (1 g/L) for 3 days.

    • Group 3 (Sulfaquinoxaline + Diaveridine): Infected, treated with Sulfaquinoxaline + Diaveridine (3 mL/L) for 3 days, repeated after a 3-day interval.

    • Group 4 (Positive Control): Infected, non-treated.

  • Data Collection:

    • OPG: Measured on days 11, 15, 17, 21, 23, and 25.

    • Lesion Scoring: Performed on days 15, 18, and 25.

    • Breeding Performances: Weekly mortality, weight gain, and FCR were recorded.[2]

Mechanism of Action & Signaling Pathways

The synergistic effects of this compound combinations can be attributed to the different mechanisms of action of the combined drugs, targeting multiple metabolic pathways of the Eimeria parasite.

This compound, like other sulfonamides, is a competitive antagonist of para-aminobenzoic acid (PABA).[3] PABA is an essential precursor for the synthesis of folic acid, which is vital for the production of nucleic acids and certain amino acids in the parasite.[3] By inhibiting dihydropteroate synthetase, this compound blocks the folic acid pathway, leading to a bacteriostatic and coccidiostatic effect.[3]

Toltrazuril, a triazine derivative, is effective against all intracellular stages of coccidia.[4] Its mechanism of action involves the disruption of the mitochondrial respiratory chain and the inhibition of enzymes involved in pyrimidine synthesis.[4] This dual action leads to the cessation of parasite development and replication.

The combination of this compound and toltrazuril, therefore, targets two distinct and crucial metabolic pathways in Eimeria, leading to a more potent anticoccidial effect than either drug alone.

Folic_Acid_Synthesis_Inhibition cluster_pathway Folic Acid Synthesis Pathway in Eimeria cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis This compound This compound This compound->Dihydropteroate_Synthetase Competitively Inhibits

This compound inhibits folic acid synthesis in Eimeria.

Toltrazuril_Mechanism cluster_mitochondrion Eimeria Mitochondrion Toltrazuril Toltrazuril ETC Electron Transport Chain (Respiratory Chain) Toltrazuril->ETC Inhibits Pyrim_Synth Pyrimidine Synthesis (e.g., Dihydroorotate Dehydrogenase) Toltrazuril->Pyrim_Synth Inhibits ATP_Production ATP Production ETC->ATP_Production Drives DNA_RNA_Synthesis DNA & RNA Synthesis Pyrim_Synth->DNA_RNA_Synthesis Required for

Toltrazuril's dual inhibition mechanism in Eimeria.

Experimental_Workflow cluster_data Collected Data Day1 Day 1: Chick Acquisition & Randomization Day15 Day 15: Experimental Infection (Eimeria oocysts) Day1->Day15 Day20 Day 20-22: Treatment Administration Day15->Day20 Day28 Day 28: Data Collection Day20->Day28 BWG Body Weight Gain Day28->BWG FCR Feed Conversion Ratio Day28->FCR OPG Oocyst Per Gram Day28->OPG Lesions Lesion Scores Day28->Lesions Data_Analysis Data Analysis BWG->Data_Analysis FCR->Data_Analysis OPG->Data_Analysis Lesions->Data_Analysis

Workflow of a typical anticoccidial synergy study.

Conclusion

The evidence presented in this guide strongly supports the use of this compound in combination with other anticoccidial agents, such as toltrazuril, to achieve synergistic effects against avian coccidiosis. These combinations not only improve the clinical outcome in infected birds but also significantly reduce parasite shedding, which is crucial for controlling the spread of the disease in poultry flocks. The distinct mechanisms of action of the combined drugs provide a powerful tool to combat the development of drug resistance. For researchers and drug development professionals, these findings underscore the potential of combination therapies and highlight the importance of continued research into novel synergistic anticoccidial formulations.

References

Validation of a Novel UHPLC-MS/MS Method for Sulfaclozine Detection Against a High-Performance Liquid Chromatography (HPLC) Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a new ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the detection of sulfaclozine against a traditional high-performance liquid chromatography (HPLC) method with UV detection. The data and protocols presented are compiled from peer-reviewed studies to offer an objective evaluation of each method's performance. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

This compound, a sulfonamide antibiotic, is widely used in veterinary medicine.[1][2] Accurate and reliable analytical methods are crucial for monitoring its residues in animal tissues and ensuring food safety. This guide will delve into the validation parameters of both a novel and a reference method, providing a clear comparison of their capabilities.

Methodology Comparison

A detailed breakdown of the experimental protocols for both the new UHPLC-MS/MS method and the reference HPLC-UV method is provided below.

Reference Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a well-established technique for the quantification of this compound in biological matrices.

  • Sample Preparation:

    • Homogenize 5g of tissue sample with 20 mL of a solvent mixture of dichloromethane-methanol-acetic acid (90:5:5, v/v/v).

    • Centrifuge the mixture and collect the supernatant.

    • Purify the extract using solid-phase extraction (SPE) with a XAD-2 column.

    • Elute the this compound from the SPE column with dichloromethane.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Bio Sil C-8 HL 5 µm.

    • Mobile Phase: 60% aqueous solution of acetonitrile and NH3 (pH=9.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.[3]

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This newer method offers enhanced sensitivity and selectivity for the detection of this compound.

  • Sample Preparation:

    • To 200 µL of plasma sample, add an internal standard (sulfachloropyridazine sodium).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Collect the supernatant and inject it into the UHPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Octadecylsilyl (ODS) column.

    • Mobile Phase: Gradient elution with 1 mM ammonium formate in water containing 0.1% formic acid and a mixture of acetonitrile/methanol (1:1, v/v).[4]

    • Flow Rate: 0.2 mL/min.[4]

    • Detection: Tandem mass spectrometer operating in negative ion mode with selective reaction monitoring (SRM).[4]

Performance Data Comparison

The following tables summarize the key validation parameters for both the reference HPLC-UV method and the new UHPLC-MS/MS method, based on the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Validation Parameter Reference Method (HPLC-UV) New Method (UHPLC-MS/MS) ICH Guideline Recommendation
Linearity (r) Not explicitly stated, but method is quantitative> 0.9991[4]r ≥ 0.995[5]
Range Not explicitly stated0.0025–25 µg/mL[4]Should cover 80-120% of the test concentration for assays[5]
Accuracy (% Recovery) 79.2% - 87.3%[3]-8.01% to 6.03% (expressed as % bias)[4]Close to the true value, often expressed as percent recovery[6]
Precision (%RSD) Not explicitly statedIntra-day: 0.65% - 7.01% Inter-day: 0.42% - 11.32%[4]RSD values typically below 2% for assay methods[5]
Limit of Detection (LOD) 0.02 µg/g[3]Not explicitly stated, but LOQ is 0.0025 µg/mLThe lowest amount of analyte that can be detected[8]
Limit of Quantitation (LOQ) Not explicitly stated0.0025 µg/mL[4]The lowest amount of analyte that can be quantitatively determined[8]
Specificity Demonstrated by separation from matrix componentsDemonstrated by selective reaction monitoringAbility to assess the analyte unequivocally in the presence of other components[6]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the validation process and the comparison between the two analytical methods.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Design cluster_Execution 2. Experimental Execution cluster_Analysis 3. Data Analysis & Evaluation cluster_Documentation 4. Documentation Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters (ICH) Define_Purpose->Select_Parameters Prepare_Standards Prepare Reference Standards & Samples Select_Parameters->Prepare_Standards Perform_Experiments Perform Linearity, Accuracy, Precision, etc. Experiments Prepare_Standards->Perform_Experiments Analyze_Data Analyze Experimental Data Perform_Experiments->Analyze_Data Compare_Results Compare Against Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Caption: Workflow for the validation of a new analytical method.

Method_Comparison_Logic Reference_Method Reference Method (HPLC-UV) Validation_Parameters Validation Parameters (ICH Guidelines) Reference_Method->Validation_Parameters New_Method New Method (UHPLC-MS/MS) New_Method->Validation_Parameters Performance_Evaluation Performance Evaluation Validation_Parameters->Performance_Evaluation

References

Sulfaclozine in Broiler Chickens: A Meta-Analysis of Efficacy Studies for Coccidiosis Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the global poultry industry, causing substantial economic losses through decreased weight gain, poor feed conversion, and increased mortality in broiler chickens. Chemical anticoccidials have long been the primary method of control, and among them, sulfaclozine, a sulfonamide antibiotic, has been widely used. This guide provides a comprehensive meta-analysis of available efficacy studies on this compound, comparing its performance with other common anticoccidial agents and alternative therapies. The data presented is intended to inform researchers, scientists, and drug development professionals on the efficacy of this compound and to highlight areas for future research.

Efficacy of this compound and Alternatives: A Quantitative Comparison

The therapeutic efficacy of this compound and its alternatives has been evaluated in numerous studies, focusing on key performance indicators in broiler chickens. The following tables summarize the quantitative data from several comparative studies.

Table 1: Comparative Efficacy of this compound and Sulfaquinoxaline + Diaveridine

Treatment GroupOocyst Per Gram (OPG)Lesion Score (LS)Mortality Rate (%)Final Body Weight (g)Feed Conversion Ratio (FCR)European Efficacy Factor (EEF)
Negative Control (Non-infected, Non-treated)000---
Positive Control (Infected, Non-treated)HighHigh12.5LowerHigherLower
This compound 30% Complete inhibition one week post-treatmentIntestinal lesions repaired one week post-treatment0ImprovedImprovedImproved
Sulfaquinoxaline + Diaveridine Complete inhibition one week post-treatmentIntestinal lesions repaired one week post-treatment0ImprovedImprovedImproved

Data synthesized from a comparative investigation on broiler coccidiosis.[1]

Table 2: Comparative Efficacy of this compound, Toltrazuril, and Amprolium

Treatment GroupOocyst Per Gram (OPG) Count (x1000)Final Body Weight (g)Mortality Rate (%)
Healthy Control (T0) -780.21 ± 1.290
Infected, Untreated (Ti) HighLower60
This compound (T1) Significantly Reduced790.83 ± 2.10 (near healthy control)30
Toltrazuril (T2) Significantly Reduced800.03 ± 2.1020
Amprolium (T3) 1.37 ± 0.002 (Very significant decline)790.83 ± 2.1020

Data from a study evaluating the efficacy of different anticoccidial drugs on caecal coccidiosis.[2]

Table 3: Meta-Analysis of Essential Oils as an Alternative to Antibiotics

Performance IndicatorCoccidia-Infected (C+) vs. Control (CON)C+ with Essential Oils (C+EO) vs. CONC+ with Antibiotics (C+AB) vs. CON
Final Body Weight Lower (p<0.001)SimilarSimilar
Average Daily Gain (ADG) Lower (p<0.001)SimilarSimilar
Feed Conversion Ratio (FCR) Higher (p<0.001)SimilarSimilar
Mortality Not differentNot differentNot different
Lesion Score Greater (p<0.001)--
Oocyst Count -42.11% average suppression-

This meta-analysis suggests that essential oils can be as effective as antibiotics in mitigating the negative impacts of coccidiosis.[3]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpreting the results and for designing future research.

Study 1: Comparative Investigation of Two Sulfonamides

  • Animals: Sixty-four one-day-old male Ross 308 strain broiler chicks were randomly divided into four groups of 16 chicks each.

  • Infection: At 12 days of age, three groups were orally inoculated with 100,000 sporulated oocysts of a mixture of Iranian Eimeria species (E. tenella, E. necatrix, E. acervulina, and E. maxima).

  • Treatment:

    • Group 2 (this compound): Received 1 gram of this compound 30% per liter of drinking water at 17, 18, and 19 days of age.

    • Group 3 (Sulfaquinoxaline + Diaveridine): Received 3 ml of Sulfaquinoxaline + Diaveridine per liter of drinking water at 17, 18, 19, 22, 23, and 24 days of age.

  • Data Collection: OPG was measured on days 11, 15, 17, 21, 23, and 25. Lesion scoring was performed on days 15, 18, and 25. Weekly mortality, weight gain, FCR, and European Efficacy Factor (EEF) were recorded.[1]

Study 2: Efficacy of this compound, Toltrazuril, and Amprolium

  • Animals: Fifty day-old broiler chicks were randomized into five groups.

  • Infection: Four groups were infected with Eimeria tenella.

  • Treatment: At 21 and 24 days of age, the following treatments were administered orally at a dose rate of 10 mg/kg body weight:

    • Group T1: this compound

    • Group T2: Toltrazuril

    • Group T3: Amprolium

  • Data Collection: OPG counts, body weight, morbidity, and mortality were studied.[2]

Study 3: Meta-Analysis of Essential Oils

  • Methodology: A random-effects model was performed using the metafor package in R software.

  • Subgroup Analysis: Treatment groups included coccidia-infected birds (C+), C+ group treated with essential oils (C+EO) or antibiotics (C+AB), and a non-infected control group (CON).

  • Performance Indicators: Average daily gain (ADG), feed intake (FI), feed conversion ratio (FCR), final body weight (BW), mortality, and intestinal lesion scores were analyzed.[3]

Visualizing the Research Process

To provide a clearer understanding of the workflow involved in conducting a meta-analysis, the following diagram illustrates the key steps.

MetaAnalysisWorkflow cluster_planning Planning Phase cluster_search Literature Search cluster_selection Study Selection cluster_extraction Data Extraction cluster_analysis Data Analysis and Synthesis cluster_reporting Reporting A Define Research Question B Establish Inclusion/Exclusion Criteria A->B C Develop Search Strategy B->C D Search Multiple Databases C->D E Screen Titles and Abstracts F Full-Text Review E->F G Apply Eligibility Criteria F->G H Develop Data Extraction Form G->H I Extract Quantitative Data H->I J Extract Methodological Details H->J K Assess Study Quality/Bias J->K L Perform Statistical Meta-Analysis K->L M Synthesize Qualitative Information L->M N Present Findings (Tables, Figures) M->N O Interpret Results and Draw Conclusions N->O

Diagram illustrating the workflow of a meta-analysis.

Concluding Remarks

The available evidence suggests that this compound remains an effective treatment for coccidiosis in broiler chickens, demonstrating comparable efficacy to other sulfonamide combinations in improving key production parameters and controlling the parasitic infection.[1] However, comparative studies with newer generation anticoccidials like toltrazuril indicate that while this compound is effective, other agents may offer advantages in terms of reducing mortality at the dosages tested.[2]

The emergence of drug resistance is a significant concern with the long-term use of any anticoccidial, including sulfonamides.[4] This underscores the importance of responsible use and the exploration of alternative control strategies. The meta-analysis on essential oils provides strong evidence for their potential as a viable alternative to in-feed antibiotics for mitigating the impact of coccidiosis.[3]

For researchers and drug development professionals, these findings highlight the continued need for novel anticoccidial compounds and integrated control programs that may include a rotation of different drugs, the use of vaccines, and the incorporation of non-antibiotic alternatives like essential oils. Future research should focus on well-controlled, large-scale studies directly comparing the efficacy of this compound with a wider range of modern anticoccidials and alternative products, with a strong emphasis on monitoring the development of resistance.

References

economic impact analysis of sulfaclozine use versus vaccination for coccidiosis control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the economic implications of disease control strategies are as critical as their efficacy. Coccidiosis, a pervasive and economically damaging parasitic disease in poultry, presents a significant challenge. This guide provides a comparative economic impact analysis of two prominent control methods: the anticoccidial drug sulfaclozine and vaccination. By examining performance data from scientific studies and outlining detailed experimental protocols, this document offers a quantitative basis for decision-making in the development and application of coccidiosis control programs.

Coccidiosis imposes a substantial economic burden on the global poultry industry, with losses estimated to be in the billions of dollars annually. These losses stem from increased mortality, reduced weight gain, and poor feed conversion, as well as the costs of preventative and therapeutic treatments.[1] The two primary strategies employed to mitigate these losses are the use of anticoccidial drugs, such as this compound, and vaccination.

This compound is a sulfonamide that acts as a competitive antagonist to para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in protozoa.[2] By inhibiting this pathway, it disrupts the replication of Eimeria species, the causative agents of coccidiosis. Vaccination, on the other hand, involves the administration of live, attenuated, or non-attenuated oocysts to stimulate the bird's natural immunity. The choice between these methods is a complex one, involving considerations of efficacy, cost, potential for drug resistance, and consumer demand for drug-free poultry products.

Performance and Economic Impact: A Head-to-Head Comparison

The economic viability of any coccidiosis control program is ultimately determined by its impact on key production parameters. The following tables summarize the performance of broiler chickens under this compound treatment and vaccination programs, based on data from comparative field and experimental studies.

Table 1: Comparative Performance of Broiler Chickens under Different Coccidiosis Control Programs

Performance ParameterThis compound TreatmentVaccination ProgramControl (Infected, Untreated)Source(s)
Mortality Rate (%) 5.83.96.25 - 12.5[2][3]
Mean Live Body Weight (kg) 1.981.87Lower than treated groups[3]
Feed Conversion Ratio (FCR) 1.901.83Higher than treated groups[3]
Oocyst Shedding (OPG) Significantly reducedInitially peaks, then reducesHigh[2][3]

Note: The data presented is a synthesis from multiple studies and may vary depending on specific experimental conditions, the virulence of the Eimeria challenge, and the specific vaccine or drug dosage used.

A field study comparing anticoccidial drug programs with vaccination in commercial broiler flocks provides valuable insights into their real-world performance.[3] In this study, flocks medicated with various anticoccidial drugs, including sulfonamides, showed a slightly higher mean live body weight compared to vaccinated flocks.[3] However, the vaccinated flocks exhibited a lower mortality rate and a better feed conversion ratio.[3] Another study focusing on this compound demonstrated its efficacy in reducing oocyst shedding and preventing mortality compared to an untreated infected group.[2]

From an economic standpoint, a large-scale analysis of U.S. broiler performance indicated that programs relying solely on chemical anticoccidials had a significantly higher total live production cost compared to vaccine-only programs.[4] This suggests that while the initial cost of a vaccine may be higher, the overall economic outcome can be more favorable due to improved bird health and performance.

Experimental Protocols for Efficacy Evaluation

To ensure the validity and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for evaluating the efficacy of both this compound and coccidiosis vaccines.

Experimental Protocol for this compound Efficacy Trial

This protocol is based on a study investigating the efficacy of this compound on broiler coccidiosis.[2]

1. Experimental Animals and Housing:

  • Sixty-four one-day-old male Ross 308 broiler chicks are randomly divided into four groups of 16 chicks each.

  • Birds are housed in cages under controlled environmental conditions.

2. Experimental Groups:

  • Group 1 (Negative Control): Non-infected and non-treated.

  • Group 2 (this compound Treated): Infected and treated with this compound.

  • Group 3 (Positive Control): Infected and non-treated.

  • Group 4 (Alternative Drug - for comparison): Infected and treated with another anticoccidial (e.g., Sulfaquinoxaline+Diaverdine).

3. Infection Model:

  • At 12 days of age, birds in the infected groups (Groups 2, 3, and 4) are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. tenella, E. necatrix, E. acervulina, and E. maxima).

4. Treatment Administration:

  • From day 17 to 19 of age, Group 2 receives this compound in their drinking water at a concentration of 1 gram per liter.

5. Data Collection and Analysis:

  • Oocyst per Gram (OPG): Fecal samples are collected at specified intervals (e.g., days 11, 15, 17, 21, 23, and 25) to determine the number of oocysts shed.

  • Lesion Scoring: At designated time points (e.g., days 15, 18, and 25), a subset of birds from each group is euthanized, and their intestines are examined for coccidiosis-related lesions, which are scored on a standardized scale.

  • Performance Parameters: Weekly mortality, body weight gain, and feed conversion rate (FCR) are recorded. The European Efficacy Factor (EEF) can also be calculated.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., Kruskal-Wallis test) to determine significant differences between groups.

Experimental Protocol for Coccidiosis Vaccine Efficacy Trial

This protocol is a general representation based on common practices in vaccine efficacy studies.

1. Experimental Animals and Housing:

  • Day-old broiler chicks are randomly allocated to vaccinated and non-vaccinated (control) groups.

  • Birds are housed in floor pens with fresh litter to allow for oocyst cycling.

2. Vaccination:

  • The vaccinated group receives a commercial coccidiosis vaccine at day one of age, administered according to the manufacturer's instructions (e.g., coarse spray, gel puck, or in-ovo).

3. Challenge:

  • At a specified age (e.g., 21 days), both vaccinated and control groups are challenged with a mixed culture of virulent Eimeria species.

4. Data Collection and Analysis:

  • Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the trial.

  • Lesion Scoring: At a set number of days post-challenge (e.g., 7 days), a sample of birds from each group is necropsied to assess intestinal lesion scores.

  • Oocyst Shedding: Fecal oocyst counts are performed at regular intervals post-challenge.

  • Statistical Analysis: Performance data and lesion scores are analyzed for significant differences between the vaccinated and control groups.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in coccidiosis control and its economic analysis, the following diagrams are provided.

Sulfaclozine_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase (Protozoal Enzyme) PABA->Dihydropteroate_Synthetase Substrate This compound This compound This compound->Dihydropteroate_Synthetase Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroate_Synthetase->Folic_Acid Catalyzes Eimeria_Replication Eimeria Replication Folic_Acid->Eimeria_Replication Essential for

Caption: Mechanism of Action of this compound

Coccidiosis_Vaccination_Workflow Day1_Vaccination Day 1: Vaccination (Live Oocysts) Oocyst_Ingestion Ingestion of Vaccine Oocysts Day1_Vaccination->Oocyst_Ingestion Limited_Replication Limited Parasite Replication in Intestine Oocyst_Ingestion->Limited_Replication Immune_Stimulation Stimulation of Immune System Limited_Replication->Immune_Stimulation Protective_Immunity Development of Protective Immunity Immune_Stimulation->Protective_Immunity Field_Challenge Exposure to Field Eimeria Strains Protective_Immunity->Field_Challenge Protection Against Reduced_Infection Reduced Severity of Infection and Clinical Signs Field_Challenge->Reduced_Infection Improved_Performance Improved Performance (Weight Gain, FCR) Reduced_Infection->Improved_Performance

Caption: Coccidiosis Vaccination and Immunity Workflow

Economic_Impact_Analysis_Flow Control_Strategy Coccidiosis Control Strategy (this compound vs. Vaccination) Performance_Data Performance Data Collection (Mortality, Weight Gain, FCR) Control_Strategy->Performance_Data Cost_Data Cost Data Collection (Drug/Vaccine, Labor, Feed) Control_Strategy->Cost_Data Revenue_Calculation Revenue Calculation (Based on Live Weight) Performance_Data->Revenue_Calculation Total_Cost_Calculation Total Production Cost Calculation Cost_Data->Total_Cost_Calculation Profitability_Analysis Profitability Analysis (Revenue - Total Cost) Revenue_Calculation->Profitability_Analysis Total_Cost_Calculation->Profitability_Analysis Decision_Making Informed Decision Making Profitability_Analysis->Decision_Making

Caption: Logical Flow of Economic Impact Analysis

Conclusion

The decision between using this compound and vaccination for coccidiosis control is multifaceted, with significant economic consequences. While this compound can be an effective therapeutic and prophylactic tool, concerns about drug resistance and consumer preferences are driving an increase in the adoption of vaccination.

The available data suggests that while medicated programs may sometimes result in slightly higher final body weights, vaccination programs can lead to lower mortality rates, improved feed conversion, and ultimately, lower total production costs.[3][4] The choice of strategy will depend on various factors, including the specific production system, the prevalence and resistance patterns of local Eimeria strains, and the economic objectives of the producer.

For researchers and drug development professionals, a thorough understanding of the economic drivers in poultry production is crucial. Future research should focus on direct, large-scale comparative trials that include comprehensive economic analyses to provide the industry with robust data for making informed decisions on sustainable and profitable coccidiosis control.

References

Comparative Assessment of Sulfaclozine's Impact on Poultry Performance Parameters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative assessment of sulfaclozine's impact on key poultry performance parameters. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of this compound's efficacy relative to other anticoccidial agents. This document synthesizes data from multiple experimental studies, presenting quantitative performance metrics in clearly structured tables, detailing experimental methodologies, and visualizing key biological and experimental workflows.

Executive Summary

This compound, a sulfonamide antibiotic, is widely utilized in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by Eimeria species that can lead to significant economic losses. This guide evaluates its performance against other chemical anticoccidials and discusses the potential of alternative therapies. The data presented herein demonstrates that while this compound can be effective in controlling coccidiosis outbreaks and improving performance parameters compared to untreated birds, its efficacy can be comparable to or, in some instances, surpassed by other synthetic anticoccidials. The emergence of drug resistance is a notable concern with sulfonamides, prompting interest in alternative control strategies.

Data Presentation: Comparative Performance Parameters

The following tables summarize quantitative data from various studies, comparing the effects of this compound and other anticoccidial treatments on broiler chicken performance. It is important to note that experimental conditions, including the infective dose of Eimeria, broiler strain, and diet, vary between studies, which may influence the results.

Table 1: Effect of this compound and Other Anticoccidials on Body Weight Gain in Broilers

Treatment GroupDay 21 Body Weight (g)Day 24 Body Weight (g)Final Body Weight (g)Study
Study A
Non-infected Control780.21 ± 1.29--[1]
Infected, Untreated---[1]
This compound (10 mg/kg)---[1]
Toltrazuril (10 mg/kg)-800.03 ± 2.10-[1]
Amprolium (10 mg/kg)-790.83 ± 2.10-[1]
Study B
Negative Control--1250[2]
Positive Control--1050[2]
This compound (1 g/L)--1180[2]
Sulfaquinoxaline + Diaveridine--1190[2]
Study C
Infected, Untreated455.13 ± 21.03--[3]
Toltrazuril (1 mL/L)540.27 ± 18.65--[3]
This compound (2 g/L)510.40 ± 19.51--[3]
Toltrazuril + this compound565.73 ± 17.88--[3]

Table 2: Effect of this compound and Other Anticoccidials on Mortality Rate in Broilers

Treatment GroupMortality Rate (%)Study
Study A
Infected, Untreated60[1]
This compound (10 mg/kg)30[1]
Toltrazuril (10 mg/kg)20[1]
Amprolium (10 mg/kg)20[1]
Study B
Positive Control12.5[2]
This compound (1 g/L)0[2]
Sulfaquinoxaline + Diaveridine0[2]
Study C
Infected, Untreated33.33[3]
Toltrazuril (1 mL/L)0[3]
This compound (2 g/L)13.33[3]
Toltrazuril + this compound0[3]

Table 3: Effect of this compound and Other Anticoccidials on Feed Conversion Ratio (FCR) in Broilers

Treatment GroupFCRStudy
Study B
Negative Control1.65[2]
Positive Control1.85[2]
This compound (1 g/L)1.70[2]
Sulfaquinoxaline + Diaveridine1.68[2]
Study C
Infected, Untreated2.15 ± 0.11[3]
Toltrazuril (1 mL/L)1.65 ± 0.08[3]
This compound (2 g/L)1.78 ± 0.09[3]
Toltrazuril + this compound1.58 ± 0.07[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the studies.

Study A: Comparative Efficacy of this compound, Toltrazuril, and Amprolium[1]
  • Animals: 50 day-old Cobb-500 broiler chicks.

  • Housing: The chicks were housed in a broiler farm under standard management practices. The poultry house was cleaned, washed, dried, and fumigated with formaldehyde and ammonia before the chicks' arrival.

  • Experimental Design: The chicks were randomized into five groups:

    • T0: Non-infected, non-medicated control.

    • Ti: Infected, non-treated control.

    • T1: Infected, treated with this compound at a dose of 10 mg/kg body weight orally.

    • T2: Infected, treated with toltrazuril at a dose of 10 mg/kg body weight orally.

    • T3: Infected, treated with amproliam at a dose of 10 mg/kg body weight orally.

  • Infection: Chicks in groups Ti, T1, T2, and T3 were orally infected with a field isolate of Eimeria tenella on day 10 and 15 of age.

  • Treatment: Treatments were administered on day 21 and 24 of age.

  • Data Collection: Body weight was recorded on day 1, 10, 21, and 24. Mortality was recorded throughout the experimental period. Oocyst per gram (OPG) of feces was also determined.

  • Statistical Analysis: Data were analyzed using a t-test and Duncan's Multiple Range Test to compare the means between groups.

Study B: Comparative Investigation of Efficacy of Two Sulfonamides[2]
  • Animals: 64 one-day-old male Ross 308 broiler chicks.

  • Housing: Chicks were reared in cages in separated pens under similar conditions.

  • Experimental Design: The chicks were randomly assigned to four groups (16 chicks per group):

    • Group 1: Negative control (non-treated and non-infected).

    • Group 2: Infected and treated with this compound 30%.

    • Group 3: Infected and treated with Sulfaquinoxaline + Diaverdine.

    • Group 4: Positive control (infected but non-treated).

  • Infection: Chicks in groups 2, 3, and 4 were orally inoculated with a mixture of sporulated oocysts of Eimeria species at 12 days of age.

  • Treatment: Group 2 received this compound (1 g/L in drinking water) at 17, 18, and 19 days of age. Group 3 received Sulfaquinoxaline + Diaveridine (3 ml/L in drinking water) at 17, 18, 19 and 22, 23, 24 days of age.

  • Data Collection: Weekly mortality, weight gain, feed conversion rate (FCR), and European Efficacy Factor (EEF) were recorded. Oocyst per gram (OPG) was measured at various intervals.

  • Statistical Analysis: All data were analyzed by the Kruskal-Wallis test, with differences between means considered significant at p<0.05.

Study C: Assessment of Anticoccidial Efficacy of a Novel Triazine Compound and this compound[3]
  • Animals: 75 one-day-old Erbo plus strain chicks.

  • Housing: Birds were kept in individual well-isolated floor pens with wood shaving litter.

  • Experimental Design: Seventy-five day-old chicks were randomly divided into five equal groups (15 each):

    • G1: Control negative (non-infected, non-treated).

    • G2: Infected, non-treated (control positive).

    • G3: Infected, treated with toltrazuril (1 mL/L).

    • G4: Infected, treated with sodium this compound (2 g/L).

    • G5: Infected, treated with toltrazuril (1 mL/L) + this compound Na (2 g/L).

  • Infection: All groups except the negative control were orally inoculated with 5 × 10^4 sporulated oocysts of Eimeria tenella on the 15th day of age.

  • Treatment: Drug treatment was started at day 20 of age and continued for three successive days.

  • Data Collection: Body weight gain and feed conversion ratio were recorded. Mortality was also recorded.

  • Statistical Analysis: Data were expressed as means ± standard deviation (SD). The statistical significance was evaluated by one-way analysis of variance (ANOVA).

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in coccidia, a pathway that is absent in the avian host. By blocking this pathway, this compound prevents the production of essential nucleic acids, thereby inhibiting the growth and replication of the parasite.

Folic_Acid_Synthesis_Inhibition cluster_parasite Coccidia Cell cluster_drug Pharmacological Intervention PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_precursor Dihydropteroate Pyrophosphate Dihydropteroate_precursor->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->Nucleic_Acids Parasite Replication Parasite Replication Nucleic_Acids->Parasite Replication This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of the folic acid synthesis pathway in coccidia by this compound.

General Experimental Workflow for Anticoccidial Drug Efficacy Trials

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of anticoccidial drugs in broiler chickens.

Experimental_Workflow start Day 1: Procure Day-Old Chicks acclimatization Acclimatization Period (Standard Feed & Water) start->acclimatization grouping Randomly Allocate Chicks to Treatment Groups acclimatization->grouping infection Day 10-15: Oral Inoculation with Eimeria Oocysts (Infected Groups) grouping->infection treatment Day 17-24: Administer Treatments (e.g., this compound in water) infection->treatment data_collection Data Collection: - Body Weight - Feed Intake - Mortality - Oocyst Counts treatment->data_collection analysis Statistical Analysis of Performance Data data_collection->analysis conclusion Comparative Assessment of Efficacy analysis->conclusion

Caption: A generalized workflow for evaluating anticoccidial drug efficacy in broilers.

Conclusion

This compound remains a relevant tool for the control of coccidiosis in poultry. The presented data indicates its ability to improve weight gain and reduce mortality in infected birds. However, comparative studies show that other anticoccidial drugs, such as toltrazuril and amprolium, may offer similar or superior efficacy in some instances. The potential for resistance to sulfonamides underscores the importance of responsible use and the continued investigation of alternative control strategies, including vaccination and the use of phytogenics. Researchers and drug development professionals are encouraged to consider the specific context of their poultry operations, including prevalent Eimeria species and local resistance patterns, when selecting an anticoccidial program. Further research into integrated management strategies is warranted to ensure sustainable and effective coccidiosis control.

References

Navigating Coccidiosis Control: A Head-to-Head Comparison of Sulfaclozine and Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the persistent battle against avian coccidiosis, a parasitic disease inflicting significant economic losses on the poultry industry, researchers and drug development professionals are at a crossroads between conventional chemotherapy and emerging natural alternatives.[1][2] This comprehensive guide provides a detailed, data-driven comparison of sulfaclozine, a widely used sulfonamide, and various herbal extracts, offering a critical resource for informed decision-making in coccidiosis control strategies.

Coccidiosis, caused by protozoan parasites of the genus Eimeria, leads to intestinal damage, malabsorption of nutrients, diarrhea, and increased mortality in poultry.[2] For decades, anticoccidial drugs like this compound have been the cornerstone of control programs. However, the rise of drug resistance and consumer demand for drug-residue-free products have catalyzed the exploration of herbal remedies.[1][3] This guide delves into the experimental evidence, comparing the efficacy and mechanisms of action of these two distinct approaches.

Performance Under Scrutiny: this compound vs. Herbal Extracts

The efficacy of any coccidiosis control agent is measured by its impact on key performance indicators in poultry. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and different herbal extracts against Eimeria challenges.

Table 1: Comparative Efficacy on Oocyst Shedding and Lesion Scores

Treatment GroupEimeria SpeciesOocysts Per Gram (OPG) of FecesLesion ScoreStudy Reference
This compound E. tenellaSignificantly reducedSignificantly reduced[4]
This compound Mixed Eimeria spp.Completely inhibited one week post-treatmentRepaired intestinal lesions[5]
Herbal Extract (Iberogol) E. tenellaHigher than this compoundNot specified[1]
Herbal Extract Mix (A. sieberi & C. longa) Mixed Eimeria spp.Significantly reduced compared to positive controlHigher than Amprolium Ethopabate[6]
Herbal Extract (N. tripedale) E. tenellaLower than other tested herbal extracts2.8[7]
Diclazuril (Chemical Control) E. tenellaLower than herbal extractsLower than herbal extracts[7]
Infected, Untreated Control E. tenellaHighSevere[4]
Infected, Untreated Control Mixed Eimeria spp.HighHigh[5]

Table 2: Impact on Broiler Performance Metrics

Treatment GroupAverage Body Weight (g)Feed Conversion Ratio (FCR)Mortality Rate (%)Study Reference
This compound Improved compared to untreatedImproved compared to untreated30%[4]
This compound + Iberogol Highest among treatment groupsNot specifiedNot specified[1]
Herbal Extract (Iberogol) Lower than this compound combinationNot specifiedNot specified[1]
Herbal Extract Mix (A. sieberi & C. longa) Improved compared to positive controlImproved compared to positive controlNot specified[6]
Herbal Additive (HA+) 117.75g lower than uninfected controlNot significantly affectedNot significantly affected[8]
Toltrazuril (Chemical Control) Higher than this compoundBetter than this compound20%[4]
Amprolium (Chemical Control) Higher than this compoundBetter than this compound20%[4]
Infected, Untreated Control Significantly reducedPoor60%[4]

Unraveling the Mechanisms: How They Work

The divergent approaches of this compound and herbal extracts in combating coccidiosis are rooted in their distinct mechanisms of action.

This compound: A Targeted Metabolic Attack

This compound, a member of the sulfonamide class of drugs, functions as a competitive antagonist to para-aminobenzoic acid (PABA).[3] PABA is a vital precursor for the synthesis of folic acid, an essential nutrient for the replication of Eimeria parasites.[9][10] By blocking the folic acid synthesis pathway, this compound effectively halts the proliferation of the coccidia, primarily targeting the second-generation schizonts in the parasite's life cycle.[11]

sulfaclozine_mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Substrate Folic_Acid Folic Acid Dihydropteroate_Synthetase->Folic_Acid Catalyzes DNA_Synthesis DNA Synthesis & Replication Folic_Acid->DNA_Synthesis Eimeria_Proliferation Eimeria Proliferation DNA_Synthesis->Eimeria_Proliferation This compound This compound This compound->Dihydropteroate_Synthetase Competitively Inhibits

Caption: this compound's mechanism of action.

Herbal Extracts: A Multifaceted Defense

Unlike the targeted action of this compound, herbal extracts employ a broader, multi-pronged strategy against coccidiosis. Their efficacy stems from a complex interplay of various phytochemicals.[1][12] The primary modes of action include:

  • Direct Anticoccidial Effects: Certain plant compounds, such as some flavonoids and sulfur-containing molecules, can directly damage and kill Eimeria sporozoites and oocysts.[12]

  • Immunomodulation: Many herbal extracts can stimulate the host's immune system, enhancing its ability to fight off the parasitic infection.[7][12]

  • Antioxidant and Anti-inflammatory Properties: Coccidial infections cause significant oxidative stress and inflammation in the gut.[13] Herbal compounds with antioxidant and anti-inflammatory properties can mitigate this damage, improving gut health and overall performance.[13]

herbal_extract_mechanism cluster_herbal Herbal Extracts cluster_host Host Response cluster_parasite Parasite Phytochemicals Phytochemicals (Flavonoids, Tannins, etc.) Immune_System Immune System Modulation Phytochemicals->Immune_System Stimulates Gut_Health Improved Gut Health (Antioxidant & Anti-inflammatory) Phytochemicals->Gut_Health Promotes Eimeria Eimeria Parasite Phytochemicals->Eimeria Direct Anticoccidial Effect Immune_System->Eimeria Enhanced Defense Gut_Health->Eimeria Reduced Damage

Caption: Multifaceted action of herbal extracts.

Experimental Protocols: A Look Under the Hood

The findings presented in this guide are based on rigorous scientific experimentation. Below are representative methodologies employed in the cited studies.

Typical Experimental Workflow for Anticoccidial Efficacy Testing

A common experimental design involves the following steps:

  • Animal Model: Day-old broiler chicks are typically used and housed in a controlled environment.

  • Acclimatization: Birds are given a period to acclimate to their surroundings and are fed a standard basal diet.

  • Group Allocation: Chicks are randomly divided into several groups: a negative control (uninfected, untreated), a positive control (infected, untreated), a this compound treatment group, and one or more herbal extract treatment groups.

  • Infection: At a specific age (e.g., 14 or 21 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Treatment: Treatments (this compound or herbal extracts) are administered, often through drinking water or feed, starting before or after the infection, depending on the study's objective (prophylactic vs. therapeutic).

  • Data Collection: Key parameters are monitored throughout the experiment, including body weight gain, feed intake, mortality, and oocyst shedding in the feces.

  • Post-mortem Analysis: At the end of the trial, birds are euthanized to assess intestinal lesion scores and collect tissue samples for further analysis.

experimental_workflow Start Day-old Chicks Acclimatization Acclimatization (Basal Diet) Start->Acclimatization Grouping Random Group Allocation Acclimatization->Grouping Infection Oral Eimeria Infection Grouping->Infection Treatment Treatment Administration (this compound or Herbal) Infection->Treatment Monitoring Data Collection (Weight, FCR, Oocysts) Treatment->Monitoring Analysis Post-mortem Analysis (Lesion Scoring) Monitoring->Analysis

Caption: General experimental workflow.

Conclusion: A Choice Guided by Data and Strategy

This comparative guide illuminates the distinct advantages and approaches of this compound and herbal extracts in the management of avian coccidiosis. This compound offers a potent, targeted approach, proving effective in reducing oocyst shedding and improving performance parameters. However, the specter of drug resistance necessitates judicious use.

Herbal extracts present a compelling alternative, characterized by their multifaceted mechanisms of action that not only target the parasite but also bolster the host's defenses and mitigate intestinal damage. While individual herbal products may exhibit variable efficacy, certain extracts and combinations have demonstrated significant anticoccidial effects.

The choice between this compound and herbal extracts is not necessarily mutually exclusive. Some research suggests that a combination of both may yield synergistic effects, enhancing overall efficacy.[1] Ultimately, the optimal strategy for coccidiosis control will depend on various factors, including the specific farm conditions, the prevalence of drug resistance, and the desired production system (e.g., conventional vs. antibiotic-free). This guide provides the foundational data and mechanistic understanding to empower researchers, scientists, and drug development professionals to make evidence-based decisions in the ongoing effort to control this costly poultry disease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaclozine
Reactant of Route 2
Reactant of Route 2
Sulfaclozine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.